6-Fluoro-2,3-dimethoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2,3-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOQJEBNBOJBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457628-14-7 | |
| Record name | 6-fluoro-2,3-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Profile of 6-Fluoro-2,3-dimethoxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 6-Fluoro-2,3-dimethoxybenzaldehyde, a valuable substituted benzaldehyde derivative in organic synthesis and drug discovery. While experimental spectra for this specific molecule are not widely available, this document leverages foundational spectroscopic principles and comparative data from its parent analogue, 2,3-dimethoxybenzaldehyde, to present a robust, predictive interpretation of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth theoretical insights and practical methodologies for the spectroscopic characterization of this and similar fluorinated aromatic compounds.
Introduction
6-Fluoro-2,3-dimethoxybenzaldehyde (C₉H₉FO₃, Molar Mass: 184.16 g/mol ) is a polysubstituted aromatic aldehyde with significant potential as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] The strategic placement of a fluorine atom alongside two methoxy groups and an aldehyde functionality on the benzene ring imparts unique electronic properties and conformational constraints, making its unambiguous structural elucidation paramount. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular architecture.
The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Understanding the influence of this highly electronegative and NMR-active nucleus on the standard spectroscopic data is crucial for accurate interpretation and quality control. This guide will first present the available spectroscopic data for the parent compound, 2,3-dimethoxybenzaldehyde, and then provide a detailed, theoretically grounded analysis of the anticipated spectral changes resulting from the introduction of a fluorine atom at the 6-position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 6-Fluoro-2,3-dimethoxybenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule.
2.1.1. Reference Data: 2,3-Dimethoxybenzaldehyde
The ¹H NMR spectrum of 2,3-dimethoxybenzaldehyde serves as a crucial baseline. The key resonances are assigned as follows:
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde-H | ~10.4 | s | 1H |
| Aromatic-H | ~7.0-7.5 | m | 3H |
| Methoxy-H (C2) | ~3.9 | s | 3H |
| Methoxy-H (C3) | ~3.9 | s | 3H |
| (Note: Specific shifts can vary based on solvent and instrument frequency. The methoxy signals may be distinct or overlap.) |
2.1.2. Predicted ¹H NMR Spectrum of 6-Fluoro-2,3-dimethoxybenzaldehyde
The introduction of a fluorine atom at the C-6 position, ortho to the aldehyde group, will induce significant and predictable changes in the ¹H NMR spectrum.
-
Aldehyde Proton (CHO): The aldehyde proton is expected to experience a downfield shift due to the electron-withdrawing nature of the adjacent fluorine atom. Furthermore, it will exhibit coupling to the fluorine, resulting in a doublet (JHF ≈ 2-4 Hz).
-
Aromatic Protons: The two aromatic protons will be coupled to each other and to the fluorine atom. This will result in complex splitting patterns (doublet of doublets or more complex multiplets). The proton ortho to the fluorine (at C-5) will show a larger coupling constant to fluorine (³JHF ≈ 6-10 Hz) than the proton meta to the fluorine (at C-4) (⁴JHF ≈ 1-3 Hz).
-
Methoxy Protons (OCH₃): The methoxy protons at C-2 and C-3 are expected to remain as singlets, but their chemical shifts may be slightly altered due to changes in the overall electronic environment of the ring.
Predicted ¹H NMR Data for 6-Fluoro-2,3-dimethoxybenzaldehyde
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-C=O | 10.3 - 10.5 | d | ⁴JHF ≈ 2-4 |
| H-4 | 7.2 - 7.6 | dd | ³JHH ≈ 7-9, ⁴JHF ≈ 1-3 |
| H-5 | 6.9 - 7.3 | dd | ³JHH ≈ 7-9, ³JHF ≈ 6-10 |
| OCH₃ (C2) | 3.9 - 4.1 | s | - |
| OCH₃ (C3) | 3.8 - 4.0 | s | - |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 6-Fluoro-2,3-dimethoxybenzaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
2.2.1. Reference Data: 2,3-Dimethoxybenzaldehyde
| Carbon | Chemical Shift (ppm) |
| C=O | ~190 |
| Aromatic C-H | ~115-130 |
| Aromatic C-O | ~145-155 |
| Aromatic C-CHO | ~135 |
| OCH₃ | ~56 |
2.2.2. Predicted ¹³C NMR Spectrum of 6-Fluoro-2,3-dimethoxybenzaldehyde
The fluorine atom will directly couple to the carbon atoms in the ring, leading to characteristic splitting patterns. The magnitude of the C-F coupling constant (JCF) is dependent on the number of bonds separating the two nuclei.
-
C-6 (Directly bonded to F): This carbon will appear as a large doublet with a ¹JCF of approximately 240-260 Hz. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine.
-
C-1 (ipso to CHO): This carbon will show a smaller doublet due to two-bond coupling (²JCF ≈ 20-30 Hz).
-
C-5 (ortho to F): This carbon will also exhibit a doublet with a ²JCF of around 20-30 Hz.
-
C-2 (ortho to F): This carbon will show a smaller doublet due to two-bond coupling (²JCF ≈ 15-25 Hz).
-
C-4 (meta to F): This carbon will show a smaller doublet due to three-bond coupling (³JCF ≈ 5-10 Hz).
-
C-3 (meta to F): This carbon will also show a smaller doublet due to three-bond coupling (³JCF ≈ 3-8 Hz).
-
Aldehyde Carbon (C=O): This carbon may show a small doublet due to three-bond coupling to fluorine (³JCF ≈ 2-5 Hz).
-
Methoxy Carbons (OCH₃): These carbons may show very small couplings to fluorine (⁴JCF), which might not be resolved.
Predicted ¹³C NMR Data for 6-Fluoro-2,3-dimethoxybenzaldehyde
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C=O | 188 - 192 | d | ³JCF ≈ 2-5 |
| C-6 | 160 - 165 | d | ¹JCF ≈ 240-260 |
| C-2 | 150 - 155 | d | ²JCF ≈ 15-25 |
| C-3 | 145 - 150 | d | ³JCF ≈ 3-8 |
| C-1 | 125 - 130 | d | ²JCF ≈ 20-30 |
| C-5 | 115 - 120 | d | ²JCF ≈ 20-30 |
| C-4 | 110 - 115 | d | ³JCF ≈ 5-10 |
| OCH₃ (C2) | 56 - 58 | s or small m | - |
| OCH₃ (C3) | 55 - 57 | s or small m | - |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR, though a more concentrated sample (20-50 mg) may be beneficial.
-
Instrument Setup: Acquire the spectrum on a broadband-equipped NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-220 ppm.
-
Use a 45-degree pulse angle.
-
A longer relaxation delay (2-5 seconds) is often necessary.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment.[3]
Predicted ¹⁹F NMR Spectrum of 6-Fluoro-2,3-dimethoxybenzaldehyde
-
Chemical Shift: The chemical shift of the fluorine atom in aromatic compounds is sensitive to the nature and position of other substituents.[4] For 6-Fluoro-2,3-dimethoxybenzaldehyde, the fluorine is ortho to an aldehyde group and a methoxy group. The chemical shift is expected to be in the range of -110 to -140 ppm relative to CFCl₃.
-
Multiplicity: The ¹⁹F signal will be split by the neighboring aromatic protons. It is expected to appear as a doublet of doublets due to coupling with H-5 (³JFH ≈ 6-10 Hz) and H-4 (⁴JFH ≈ 1-3 Hz). Further smaller coupling to the aldehyde proton may also be observed.
Experimental Protocol for ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Instrument Setup: The spectrometer must be equipped with a fluorine probe or be tunable to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Use a standard one-pulse experiment.
-
The spectral width should be set to cover the expected range of organofluorine compounds (e.g., -50 to -250 ppm).
-
-
Processing: Standard processing steps are applied. The spectrum is referenced to an external standard like CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
3.1. Reference Data: Benzaldehyde Derivatives
The IR spectrum of a substituted benzaldehyde will show characteristic absorption bands.[5]
3.2. Predicted IR Spectrum of 6-Fluoro-2,3-dimethoxybenzaldehyde
The key functional groups in 6-Fluoro-2,3-dimethoxybenzaldehyde will give rise to distinct peaks.
-
C=O Stretch (Aldehyde): A strong, sharp absorption is expected in the region of 1690-1710 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde. The presence of the ortho-fluoro and methoxy groups may slightly shift this value.
-
C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The latter is often sharp and characteristic of aldehydes.
-
C-O Stretch (Methoxy): Strong absorptions corresponding to the aryl-alkyl ether C-O stretching are expected around 1250-1300 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric).
-
C-F Stretch: A strong absorption due to the C-F bond stretching is expected in the range of 1100-1300 cm⁻¹. This may overlap with the C-O stretching bands.
-
Aromatic C=C Stretch: Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring will determine the position of these bands, typically in the 700-900 cm⁻¹ region.
Summary of Predicted Key IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | 2820-2850, 2720-2750 | Weak-Medium |
| Carbonyl C=O Stretch | 1690-1710 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |
| C-F Stretch | 1100-1300 | Strong |
| Ether C-O Stretch | 1250-1300, 1020-1080 | Strong |
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid 6-Fluoro-2,3-dimethoxybenzaldehyde onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Processing: The spectrum is automatically ratioed against the background by the instrument software.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
4.1. Predicted Mass Spectrum of 6-Fluoro-2,3-dimethoxybenzaldehyde
For 6-Fluoro-2,3-dimethoxybenzaldehyde (MW = 184.16), the following features are expected in the electron ionization (EI) mass spectrum:
-
Molecular Ion Peak (M⁺˙): A prominent peak is expected at m/z = 184. The presence of a stable aromatic ring enhances the stability of the molecular ion.
-
[M-1]⁺ Peak: Loss of the aldehydic hydrogen radical is a common fragmentation pathway for aromatic aldehydes, which would result in a significant peak at m/z = 183.[6]
-
[M-29]⁺ Peak: Loss of the formyl radical (•CHO) would lead to a peak at m/z = 155.
-
[M-15]⁺ Peak: Loss of a methyl radical (•CH₃) from one of the methoxy groups is a likely fragmentation, giving a peak at m/z = 169.
-
Further Fragmentations: The fragment at m/z = 169 could subsequently lose carbon monoxide (CO) to give a peak at m/z = 141.
Diagram of Predicted Fragmentation Pathways
Caption: Predicted major fragmentation pathways for 6-Fluoro-2,3-dimethoxybenzaldehyde in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-GC-MS)
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.
-
GC Parameters:
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set an appropriate temperature program to ensure good separation and peak shape.
-
-
MS Parameters:
-
Set the ionization energy to 70 eV.
-
Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-300).
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum.
Conclusion
The spectroscopic characterization of 6-Fluoro-2,3-dimethoxybenzaldehyde is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra, grounded in established spectroscopic principles and comparative analysis with its non-fluorinated analogue. The detailed protocols and theoretical explanations herein are designed to empower researchers in the accurate identification and characterization of this and other complex fluorinated aromatic compounds, thereby facilitating advancements in synthetic and medicinal chemistry.
References
-
ResearchGate. (n.d.). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Retrieved January 30, 2026, from [Link]
-
PubMed. (2007). Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer. Retrieved January 30, 2026, from [Link]
-
RSC Publishing. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Aromatic compound. Retrieved January 30, 2026, from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 4-fluoro-. Retrieved January 30, 2026, from [Link]
-
ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved January 30, 2026, from [Link]
-
NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved January 30, 2026, from [Link]
-
Reddit. (2024). The Effect of Fluorine in 1H NMR. Retrieved January 30, 2026, from [Link]
-
ACS Publications. (2022). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. Retrieved January 30, 2026, from [Link]
-
PubMed. (2020). Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives. Retrieved January 30, 2026, from [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 30, 2026, from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 3-fluoro-. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved January 30, 2026, from [Link]
-
YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes. Retrieved January 30, 2026, from [Link]
-
NIH. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved January 30, 2026, from [Link]
-
Pubs.rsc.org. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved January 30, 2026, from [Link]
-
RSC Publishing. (2013). Influence of fluorine side-group substitution on the crystal structure formation of benzene-1,3,5-trisamides. Retrieved January 30, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 30, 2026, from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved January 30, 2026, from [Link]
-
MDPI. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved January 30, 2026, from [Link]
-
Whitman People. (n.d.). GCMS Section 6.11.4. Retrieved January 30, 2026, from [Link]
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- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. GCMS Section 6.11.4 [people.whitman.edu]
Technical Guide: 1H and 13C NMR Spectra of 6-Fluoro-2,3-dimethoxybenzaldehyde
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 6-Fluoro-2,3-dimethoxybenzaldehyde (CAS 457628-14-7). It is designed for researchers utilizing this compound as a key intermediate in the synthesis of fluorinated pharmaceuticals and bioactive heterocycles.
Structural Context & Experimental Prerequisites
6-Fluoro-2,3-dimethoxybenzaldehyde is a trisubstituted benzaldehyde derivative. Its spectral signature is defined by the interplay between the electron-withdrawing fluorine atom (ortho to the aldehyde) and the electron-donating methoxy groups.
Molecular Specifications
-
Formula:
-
MW: 184.16 g/mol [1]
-
Key Spin Systems:
-
Nucleus: Spin 1/2, 100% abundance. Causes significant splitting in both
and spectra. -
Aromatic Protons: Two vicinal protons (H4 and H5) forming an ABX system (where X = F).
-
Nucleus: Spin 1/2, 100% abundance. Causes significant splitting in both
Sample Preparation Protocol
To ensure high-resolution data suitable for publication or internal validation:
-
Solvent: DMSO-d6 is recommended for optimal solubility and separation of the aldehyde peak. CDCl3 is a viable alternative but may result in slight shifts (approx. -0.1 to -0.3 ppm relative to DMSO).
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Instrument: Minimum 400 MHz is required to clearly resolve the
coupling constants.
1H NMR Spectral Analysis
The proton spectrum is characterized by a distinct aromatic region showing fluorine coupling and a downfield aldehyde signal.
Predicted Chemical Shifts & Multiplicities
Values are estimated based on substituent additivity rules and analogous fluorinated benzaldehydes.
| Position | Proton | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| -CHO | H-1 | 10.20 – 10.45 | Doublet (d) or Broad Singlet | Aldehyde proton. Shows long-range coupling to F6 (ortho). | |
| Ar-H | H-4 | 6.90 – 7.10 | Doublet of Doublets (dd) | Meta to F, Ortho to H5. The F-coupling is weaker (meta). | |
| Ar-H | H-5 | 6.60 – 6.85 | Doublet of Doublets (dd) | Ortho to F, Ortho to H4. Strong F-coupling dominates. | |
| -OCH3 | H-2a | 3.85 – 3.95 | Singlet (s) | - | Methoxy at C3 (less sterically crowded). |
| -OCH3 | H-3a | 3.75 – 3.85 | Singlet (s) | - | Methoxy at C2 (sandwiched between CHO and OMe). |
Mechanistic Insight: The Fluorine "Fingerprint"
The presence of Fluorine at position 6 breaks the symmetry of the aromatic signals.
-
H5 (Ortho to F): This proton experiences a large spin-spin coupling from the fluorine (
Hz) and the neighboring proton H4 ( Hz). This typically results in a "pseudo-triplet" or a clear double-doublet appearance. -
H4 (Meta to F): The coupling to fluorine decreases significantly (
Hz), making the signal appear as a finer double-doublet.
13C NMR Spectral Analysis
The Carbon-13 spectrum is the definitive tool for structural confirmation due to the large C-F coupling constants (
Predicted Chemical Shifts & C-F Coupling
| Carbon | Type | Shift ( | Multiplicity | Structural Diagnostic | |
| C=O | C-1 | 187.0 – 189.0 | Doublet (d) | Aldehyde carbonyl. | |
| C-6 | C-F | 155.0 – 160.0 | Doublet (d) | Diagnostic Peak. Directly bonded to Fluorine. | |
| C-2 | C-O | 145.0 – 150.0 | Doublet (d) | Quaternary C-O. | |
| C-3 | C-O | 140.0 – 145.0 | Doublet (d) | Quaternary C-O. | |
| C-1 | C-Ar | 115.0 – 120.0 | Doublet (d) | Quaternary C attached to CHO. | |
| C-4 | CH | 120.0 – 125.0 | Doublet (d) | Aromatic CH. | |
| C-5 | CH | 105.0 – 110.0 | Doublet (d) | Aromatic CH (Ortho to F). Upfield shift due to resonance. | |
| OMe | CH3 | 56.0 – 62.0 | Singlet (s) | - | Methoxy carbons. |
Visualization of Structural Logic
Figure 1: Structure & Numbering System
This diagram defines the locus numbering used in the spectral assignment.
Caption: Numbering scheme for 6-Fluoro-2,3-dimethoxybenzaldehyde. Note the position of F at C6.[2]
Figure 2: 1H NMR Coupling Tree (H5 Proton)
This diagram illustrates the splitting logic for the H5 proton, which is critical for confirming the position of the fluorine atom.
Caption: Splitting tree for H5. The large Ortho-F coupling creates a wide split, further split by H4.
References
-
PubChem Compound Summary. (2025). 4-Fluoro-2,6-dimethoxybenzaldehyde (Isomer Analog Reference). National Center for Biotechnology Information. Link
-
European Patent Office. (2018). Benzofurane and benzothiophene derivatives as PGE2 receptor modulators. Patent WO2018210987A1. (Describes synthesis using 6-fluoro-2,3-dimethoxybenzaldehyde as a starting material). Link
-
Reich, H. J. (2024).[1] WinPLT NMR Chemical Shift Prediction Data. University of Wisconsin-Madison. (Basis for substituent additivity calculations). Link
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Comprehensive Technical Guide: FT-IR Spectral Analysis of 6-Fluoro-2,3-dimethoxybenzaldehyde
Target Compound: 6-Fluoro-2,3-dimethoxybenzaldehyde CAS Registry Number: 457628-14-7 Molecular Formula: C₉H₉FO₃ Molecular Weight: 184.16 g/mol [1]
Part 1: Executive Summary & Molecular Context
This guide details the vibrational spectroscopy characterization of 6-Fluoro-2,3-dimethoxybenzaldehyde , a critical fluorinated building block in the synthesis of isoquinoline alkaloids and bioactive pharmaceutical intermediates.
For the medicinal chemist, the FT-IR spectrum of this compound is not merely a fingerprint but a diagnostic map of its electronic environment. The presence of the fluorine atom at the C6 position (ortho to the aldehyde) introduces specific inductive effects that distinguish it from its non-fluorinated analog, veratraldehyde (2,3-dimethoxybenzaldehyde).
Structural Logic & Vibrational Expectations
To accurately interpret the spectrum, one must understand the competing electronic effects governing the dipole moment changes:
-
The Ortho-Fluorine Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I). Positioned ortho to the carbonyl, this typically increases the bond order of the C=O group, shifting the stretching frequency to a slightly higher wavenumber compared to non-fluorinated benzaldehydes.
-
Methoxy Resonance (+R): The methoxy groups at C2 and C3 are electron-donating. This donation increases electron density in the ring and, through conjugation, can lower the carbonyl stretching frequency.
-
Steric Locking: The crowded 2,3,6-substitution pattern restricts rotation, locking the carbonyl group into a preferred conformation that sharpens the spectral bands.
Part 2: Experimental Methodology & Workflow
For the analysis of crystalline organic solids like 6-Fluoro-2,3-dimethoxybenzaldehyde, two primary sampling techniques are validated: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission .
-
Routine ID: Use Diamond ATR for speed and minimal sample loss.
-
Structural Elucidation: Use KBr Pellet if high-resolution separation of the fingerprint region (1500–400 cm⁻¹) is required to distinguish crystal polymorphs.
FT-IR Acquisition Workflow
The following diagram outlines the standardized protocol for acquiring a research-grade spectrum for this compound.
Figure 1: Standardized workflow for FT-IR analysis of fluorinated aromatic aldehydes.
Part 3: Spectral Analysis & Diagnostic Bands
The following table provides the reference spectral profile. These assignments are derived from the structural integration of the aldehyde, fluoro-aromatic, and methoxy functional groups.
Reference Spectral Profile
| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Intensity | Diagnostic Notes |
| Aldehyde (C-H) | Fermi Resonance (Stretch) | 2860 – 2840 (ν₁) 2760 – 2740 (ν₂) | Medium | The "Fermi Doublet" is the primary identifier for aldehydes. The lower band (~2750) is distinct from alkyl C-H stretches. |
| Aldehyde (C=O) | Carbonyl Stretch | 1695 – 1680 | Strong / Sharp | Conjugation with the benzene ring lowers this from the standard 1720 cm⁻¹. The ortho-F may shift this slightly higher than the non-fluorinated analog (1685 cm⁻¹). |
| Aromatic Ring | C=C Skeletal Stretch | 1605 – 1590 1500 – 1480 | Variable | Characteristic "breathing" modes of the benzene ring. |
| Methoxy (C-H) | Methyl C-H Stretch | 2970 – 2840 | Medium | Often appears as a shoulder on the aromatic C-H peaks. |
| Aryl Ether (C-O-C) | Asymmetric Stretch (Ar-O) | 1275 – 1250 | Strong | Intense band typical of methoxy-substituted aromatics (anisole derivatives). |
| Alkyl Ether (O-CH₃) | Symmetric Stretch | 1050 – 1030 | Strong | Second characteristic band for the methoxy groups. |
| Aryl Fluoride (C-F) | C-F Stretch | 1250 – 1100 | Strong | Critical: This band often overlaps with the C-O ether stretch. Look for broadening or splitting in the 1200 region compared to the non-fluorinated analog. |
| Aromatic C-H | Out-of-Plane (OOP) Bend | 850 – 800 | Strong | Diagnostic of the substitution pattern (1,2,3,4-tetrasubstituted). Expect specific bands for adjacent hydrogens (C4-H, C5-H). |
Mechanism of Identification
To confirm the identity of 6-Fluoro-2,3-dimethoxybenzaldehyde , follow this logic path:
-
Confirm Aldehyde: Locate the sharp carbonyl peak (~1690 cm⁻¹) AND the Fermi doublet (2850/2750 cm⁻¹). If the doublet is missing, it is a ketone or ester.
-
Confirm Fluorine/Methoxy Core: Look for the "super-peak" region between 1300–1100 cm⁻¹. This region will be very intense due to the summation of C-F and C-O stretching vibrations.
-
Verify Purity:
-
Absence of OH: A broad mound at 3500–2500 cm⁻¹ indicates the sample has oxidized to 6-fluoro-2,3-dimethoxybenzoic acid .
-
Absence of Water: A broad peak at 3400 cm⁻¹ indicates hygroscopic moisture (common if KBr is not dried).
-
Part 4: Interpretation & Quality Assurance
Self-Validating Protocol: The "Oxidation Check"
Aldehydes are prone to air oxidation. A trustworthy protocol includes a mandatory check for the carboxylic acid artifact.
Protocol:
-
Zoom into the 3500–2500 cm⁻¹ region.
-
Pass Criteria: Baseline is flat or shows only weak aromatic C-H stretches (~3050 cm⁻¹).
-
Fail Criteria: Presence of a broad, "hairy" absorption band spanning this entire range (O-H stretch of carboxylic acid).
-
Secondary Fail Indicator: Appearance of a new carbonyl peak shifted to ~1680–1660 cm⁻¹ (dimeric acid C=O).
Common Artifacts
-
CO₂ Doublet (2350 cm⁻¹): Caused by changes in background air during the scan. Do not mistake for a nitrile (C≡N) group (which would be sharp and single at ~2250 cm⁻¹).
-
Interference Fringes: If using a liquid cell or smooth film, sine-wave patterns in the baseline indicate the path length is causing interference. This is rare in ATR/KBr but possible in poor pellet prep.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 2,3-Dimethoxybenzaldehyde (Analog Reference). NIST Chemistry WebBook. [Link]
-
LibreTexts Chemistry. Infrared Spectra of Aldehydes and Ketones (Theoretical Grounding). [Link]
-
Specac Application Notes. KBr Pellets vs. ATR: Selecting the Right Technique for Solid Analysis. [Link]
Sources
A Comprehensive Technical Guide to the Solubility of 6-Fluoro-2,3-dimethoxybenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2,3-dimethoxybenzaldehyde is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for efficient reaction setup, purification, and formulation development. This guide provides an in-depth analysis of the solubility profile of 6-fluoro-2,3-dimethoxybenzaldehyde, grounded in the principles of physical organic chemistry. We will explore the theoretical basis for its solubility, present qualitative and estimated solubility data, and provide a detailed, field-proven protocol for experimentally determining its solubility.
I. Physicochemical Properties and Solubility Profile
A. Molecular Structure and Physicochemical Characteristics
6-Fluoro-2,3-dimethoxybenzaldehyde possesses a molecular formula of C₉H₉FO₃ and a molecular weight of 184.16 g/mol .[2] Its structure is characterized by a benzene ring substituted with a fluoro, two methoxy groups, and an aldehyde functional group. These features dictate its polarity and potential for intermolecular interactions, which are the primary determinants of its solubility.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | ChemScene[2] |
| Molecular Weight | 184.16 | ChemScene[2] |
| TPSA (Topological Polar Surface Area) | 35.53 Ų | ChemScene[2] |
| LogP | 1.6554 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Hydrogen Bond Donors | 0 | ChemScene[2] |
The presence of the electronegative oxygen and fluorine atoms creates polar bonds within the molecule, contributing to its overall polarity. The aldehyde and methoxy groups can act as hydrogen bond acceptors, influencing its interaction with protic solvents.[3]
B. The "Like Dissolves Like" Principle in Action
The fundamental principle governing solubility is "like dissolves like".[4] This means that a solute will dissolve best in a solvent that has a similar polarity. The polarity of organic molecules is determined by the presence of polar bonds, which arise from electronegative atoms like oxygen and nitrogen.
6-Fluoro-2,3-dimethoxybenzaldehyde, with its polar functional groups, is expected to be more soluble in polar organic solvents than in nonpolar ones. The aldehyde group, in particular, can engage in hydrogen bonding with water molecules, although its solubility in water is expected to be limited as the carbon chain length increases.[3] As the number of carbon atoms in aldehydes and ketones increases, their solubility in polar solvents like water decreases because the molecule becomes more nonpolar.[5]
C. Qualitative Solubility in Common Organic Solvents
Predicted Qualitative Solubility of 6-Fluoro-2,3-dimethoxybenzaldehyde:
| Solvent | Polarity | Predicted Solubility |
| Hexane | Nonpolar | Low |
| Toluene | Nonpolar | Moderate |
| Diethyl Ether | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Polar Aprotic | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Isopropanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Methanol | Polar Protic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble |
The polarity of the solvent plays a significant role in the solubility of aldehydes.[7] In some cases, polar solvents lead to higher yields in reactions involving aldehydes, indicating better solubility.[8][9]
II. Experimental Determination of Solubility: The Shake-Flask Method
For precise quantification of solubility, the shake-flask method is a reliable and widely used technique.[10] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
A. Rationale for the Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[10][11] It allows for the establishment of a true equilibrium between the undissolved solid and the saturated solution, providing a highly accurate and reproducible measurement.[12]
B. Experimental Workflow Diagram
Caption: Workflow for determining solubility using the shake-flask method.
C. Detailed Step-by-Step Protocol
Materials:
-
6-Fluoro-2,3-dimethoxybenzaldehyde
-
Selected organic solvents (HPLC grade)[13]
-
Scintillation vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringes and 0.45 µm syringe filters
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Preparation of the Suspension:
-
Add an excess amount of 6-fluoro-2,3-dimethoxybenzaldehyde to a vial. Ensure there is enough solid to maintain a saturated solution with visible undissolved particles.[10]
-
Accurately add a known volume of the desired organic solvent to the vial.[14]
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 48 hours.[12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is indicated by a constant concentration.[10]
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the larger particles to settle.
-
To effectively separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.[14]
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[14]
-
-
Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of standard solutions of known concentrations of 6-fluoro-2,3-dimethoxybenzaldehyde.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the solute.[11][13]
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.
-
-
Calculation:
-
Calculate the solubility of 6-fluoro-2,3-dimethoxybenzaldehyde in the chosen solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
III. Safety and Handling
6-Fluoro-2,3-dimethoxybenzaldehyde and many organic solvents are hazardous. It is crucial to handle them with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[15]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[16]
-
Storage: Store 6-fluoro-2,3-dimethoxybenzaldehyde in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[2][16]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[15][16]
For detailed safety information, always refer to the Safety Data Sheet (SDS) of the specific compound and solvents being used.[15][16]
IV. Conclusion
This technical guide has provided a comprehensive overview of the solubility of 6-fluoro-2,3-dimethoxybenzaldehyde in organic solvents. By understanding the interplay of its molecular structure and the properties of the solvent, researchers can make informed decisions in experimental design. The provided shake-flask protocol offers a robust method for obtaining precise and reliable solubility data, which is essential for the successful application of this important chemical intermediate in research and development.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- 2,3-Dimethoxybenzaldehyde - SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. (n.d.).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. (n.d.).
- 3,4-Dimethoxybenzaldehyde SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- 2,4-Dimethoxybenzaldehyde 98 613-45-6 - Sigma-Aldrich. (n.d.).
- 6-Fluoro-2,3-dimethoxybenzaldehyde | 457628-14-7 - ChemScene. (n.d.).
- 2-Fluoro-3-methoxybenzaldehyde | CAS 103438-88-6 - Ossila. (n.d.).
- 4-Fluoro-2,6-dimethoxybenzaldehyde | C9H9FO3 | CID 15385138 - PubChem. (n.d.).
- Shake Flask Method - BioAssay Systems. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin | ACS Omega. (2019, August 9). ACS Publications.
- Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd.
- 2,3-Dimethoxybenzaldehyde SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC. (n.d.). NIH.
- The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor - ResearchGate. (2025, August 4).
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- 2-Fluoro-3-methoxybenzaldehyde - SAFETY DATA SHEET. (2023, August 16).
- 14.10: Properties of Aldehydes and Ketones - Chemistry LibreTexts. (2022, September 15).
- 3,4-Dimethoxybenzaldehyde SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
- Shake-Flask Solubility Assay - Enamine. (n.d.).
- Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? - Quora. (2016, October 11).
Sources
- 1. ossila.com [ossila.com]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.ws [chem.ws]
- 5. quora.com [quora.com]
- 6. 2,3-Dimethoxybenzaldehyde [intersurfchem.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. scielo.br [scielo.br]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Purity and Appearance of 6-Fluoro-2,3-dimethoxybenzaldehyde
Introduction
6-Fluoro-2,3-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of its functional groups—a fluorine atom and two methoxy groups on the benzaldehyde scaffold—imparts unique electronic and steric properties that are leveraged in targeted drug design. Given its role as a key starting material, the purity and physical appearance of 6-Fluoro-2,3-dimethoxybenzaldehyde are not merely incidental but are critical parameters that dictate the success, reproducibility, and safety of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth technical overview of the essential quality attributes of 6-Fluoro-2,3-dimethoxybenzaldehyde, detailing its physicochemical properties, robust methodologies for its purification, and a comparative analysis of analytical techniques for rigorous purity assessment.
Physicochemical Properties and Expected Appearance
The first step in assessing any chemical reagent is a thorough visual and physical inspection. For researchers and drug development professionals, understanding the expected characteristics of high-purity 6-Fluoro-2,3-dimethoxybenzaldehyde is fundamental for quality control.
Appearance: High-purity 6-Fluoro-2,3-dimethoxybenzaldehyde is typically a solid at room temperature. Its appearance should be a white to off-white or pale yellow crystalline powder . The presence of significant color, such as dark yellow or brown, may indicate the presence of impurities, often arising from oxidation or residual reagents from its synthesis. By analogy with closely related compounds, the material should consist of fine, free-flowing crystals.[1][2]
Key Physicochemical Data: A summary of the core physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 457628-14-7 | [3] |
| Molecular Formula | C₉H₉FO₃ | [3] |
| Molecular Weight | 184.16 g/mol | [3] |
| Melting Point | Data not readily available in public literature. For reference, the non-fluorinated analog, 2,3-dimethoxybenzaldehyde, melts at 48-52 °C, and a related isomer, 2-Fluoro-3-methoxybenzaldehyde, melts at 47-51 °C. | [2][4] |
| Purity Specification | Typically ≥98% for research and development applications. | [3] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, chloroform, and ethyl acetate. | General chemical knowledge |
| Storage | Store at 4°C under a nitrogen atmosphere to prevent oxidation and degradation. | [3] |
Methodologies for Purification
Achieving the high purity required for pharmaceutical applications often necessitates a dedicated purification step post-synthesis. The choice of method depends on the nature and quantity of the impurities present.
Recrystallization: The Workhorse of Purification
Recrystallization is the most common and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. The goal is to identify a solvent that dissolves the compound readily at an elevated temperature but poorly at a lower temperature, while impurities remain either insoluble at high temperatures or soluble at low temperatures.
Experimental Protocol: Recrystallization of 6-Fluoro-2,3-dimethoxybenzaldehyde
This protocol is a robust starting point. The ideal solvent system may require minor optimization based on the specific impurity profile.
-
Solvent Selection: Begin by screening solvents. A mixed solvent system of a "good" solvent (where the compound is highly soluble) and a "poor" solvent (where it is sparingly soluble) is often effective. For this compound, a system like Ethyl Acetate/Hexanes or Ether/Petroleum Ether is a logical choice.
-
Dissolution: Place the crude 6-Fluoro-2,3-dimethoxybenzaldehyde (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of the "good" solvent (e.g., ethyl acetate) at room temperature to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue adding the "good" solvent dropwise until the solid completely dissolves. Causality Note: Using the minimum amount of hot solvent is critical to ensure supersaturation upon cooling, which is necessary for maximizing the recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step prevents the premature crystallization of the product.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent (e.g., hexanes) to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under a vacuum to remove all residual solvent. The final product should be a pure, crystalline solid.
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive and trustworthy assessment of purity. No single technique can provide all the necessary information. The relationship between these techniques in a quality control workflow is illustrated below.
Caption: Workflow for the purification and analytical qualification of 6-Fluoro-2,3-dimethoxybenzaldehyde.
Chromatographic Methods
Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination in the pharmaceutical industry. A reverse-phase method (RP-HPLC) is typically employed for moderately polar compounds like this benzaldehyde derivative.
Experimental Protocol: RP-HPLC Purity Analysis
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water is common.
-
Solvent A: Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Solvent B: Acetonitrile (with 0.1% acid).
-
-
Gradient: Start with a higher concentration of Solvent A, and linearly increase the concentration of Solvent B over 15-20 minutes. A typical gradient might be 30% B to 95% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the benzaldehyde chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
Sample Preparation: Prepare a solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 ACN/Water).
-
Analysis: Inject the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
-
Gas Chromatography (GC): GC is highly effective for separating volatile compounds and is particularly useful for identifying residual solvents or volatile impurities. It is often coupled with a Mass Spectrometer (GC-MS) for definitive identification.
Experimental Protocol: GC-MS Impurity Profiling
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injector: Split/splitless injector at 250 °C.
-
Detector: Mass Spectrometer (MS) operating in electron ionization (EI) mode.
-
Analysis: The retention time helps quantify known impurities, while the mass spectrum provides fragmentation patterns that are crucial for identifying unknown volatile or semi-volatile species.
-
Spectroscopic Methods
Spectroscopy provides information about the molecular structure and is used to confirm the identity of the compound and detect impurities with different structural features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of hydrogen atoms. For 6-Fluoro-2,3-dimethoxybenzaldehyde, the spectrum is expected to show:
-
A singlet for the aldehyde proton (-CHO) around δ 10.3-10.5 ppm .
-
Two distinct singlets for the two methoxy groups (-OCH₃) between δ 3.9-4.1 ppm .
-
Two aromatic protons in the region of δ 7.0-7.5 ppm , likely showing coupling to each other and to the fluorine atom (doublet of doublets or more complex patterns).
-
-
¹³C NMR: Provides information on the carbon skeleton. Key expected signals include:
-
The aldehyde carbonyl carbon highly deshielded, around δ 188-192 ppm .
-
Aromatic carbons between δ 110-160 ppm . The carbons directly attached to fluorine and oxygen will show characteristic shifts and C-F coupling.
-
Methoxy carbons around δ 56-62 ppm .
-
-
-
Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups. The IR spectrum should exhibit characteristic absorption bands:
-
~1690-1710 cm⁻¹: A strong, sharp peak corresponding to the C=O stretch of the aromatic aldehyde.
-
~2720-2820 cm⁻¹: Two weaker bands characteristic of the C-H stretch of the aldehyde.
-
~1200-1300 cm⁻¹ & ~1000-1100 cm⁻¹: Strong bands for the C-O stretching of the methoxy groups.
-
~1100-1250 cm⁻¹: A band corresponding to the C-F stretch.
-
Potential Impurities and Their Origin
A proactive approach to quality control involves understanding the synthetic route to anticipate potential impurities. A common synthesis involves the formylation of 1-fluoro-2,3-dimethoxybenzene.
Caption: Potential impurities in the synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde.
-
Unreacted Starting Material: Incomplete formylation can leave residual 1-fluoro-2,3-dimethoxybenzene.
-
Positional Isomers: Depending on the directing effects of the substituents and the reaction conditions, small amounts of other isomers (e.g., 4-fluoro-2,3-dimethoxybenzaldehyde) could be formed.
-
Oxidation Product: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid. Exposure to air, especially at elevated temperatures or in the presence of certain catalysts, can lead to the formation of 6-fluoro-2,3-dimethoxybenzoic acid. This is a common impurity in aged samples.
These impurities can typically be resolved from the main product using the HPLC and GC methods described above.
References
-
PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2,6-dimethoxybenzaldehyde. Retrieved from [Link]
Sources
Navigating the Nuances of 6-Fluoro-2,3-dimethoxybenzaldehyde: A Technical Guide to Safe Storage and Handling
For the modern researcher, scientist, and drug development professional, the precise and safe handling of specialized reagents is paramount to both experimental success and personal safety. 6-Fluoro-2,3-dimethoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, presents a unique set of handling and storage requirements. This in-depth technical guide provides a comprehensive overview of the best practices for managing this compound in a laboratory setting, grounded in scientific principles and established safety protocols.
Compound Profile and Intrinsic Properties
A thorough understanding of the physicochemical properties of 6-Fluoro-2,3-dimethoxybenzaldehyde is the foundation of its safe handling.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | |
| Molecular Weight | 184.16 g/mol | |
| Appearance | Likely a solid (crystalline) | General knowledge of similar benzaldehyde derivatives |
| Storage Temperature | 4°C | |
| Storage Conditions | Store under nitrogen |
The presence of the aldehyde functional group, along with the activating methoxy groups and the fluorine atom on the aromatic ring, dictates its reactivity and, consequently, its handling requirements.
Hazard Identification and Risk Mitigation
Based on data for structurally similar compounds, 6-Fluoro-2,3-dimethoxybenzaldehyde should be handled as a hazardous substance. The GHS hazard classifications for a related compound, 4-Fluoro-2,6-dimethoxybenzaldehyde, are as follows:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[1]
Therefore, a comprehensive risk mitigation strategy, encompassing appropriate personal protective equipment (PPE) and engineering controls, is essential.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure.
Caption: Recommended Personal Protective Equipment Workflow.
-
Eye and Face Protection : Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.
-
Body Protection : A standard laboratory coat should be worn and buttoned to its full length. For larger quantities or in case of a significant spill, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection : All handling of 6-Fluoro-2,3-dimethoxybenzaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of aerosolization and a fume hood is not available or insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2]
Storage and Stability: The Rationale Behind the Requirements
The recommended storage conditions of 4°C under a nitrogen atmosphere are not arbitrary; they are dictated by the chemical nature of the compound.[3]
Inert Atmosphere and Prevention of Oxidation
Aromatic aldehydes, particularly those with electron-donating substituents like methoxy groups, are susceptible to oxidation. The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This degradation not only reduces the purity of the material but can also impact the outcome of subsequent reactions. Storing the compound under an inert gas like nitrogen displaces atmospheric oxygen, thereby inhibiting this oxidative pathway.
Refrigeration and Thermal Stability
Lowering the storage temperature to 4°C slows down the rate of potential degradation reactions, further preserving the compound's integrity over time.
Incompatible Materials
To prevent hazardous reactions, 6-Fluoro-2,3-dimethoxybenzaldehyde should be stored separately from:
-
Strong Oxidizing Agents : These can react exothermically with the aldehyde, potentially leading to a fire or explosion.
-
Strong Bases : Aldehydes can undergo reactions in the presence of strong bases, such as aldol condensations or Cannizzaro reactions, which can lead to the formation of undesired byproducts and potentially generate heat.
Safe Handling and Experimental Protocols
Adherence to a strict protocol when handling 6-Fluoro-2,3-dimethoxybenzaldehyde is crucial for both safety and experimental reproducibility.
Weighing and Dispensing
-
Preparation : Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is correctly worn.
-
Inert Atmosphere Transfer : If possible, use a glove box or a similar inert atmosphere enclosure for weighing and dispensing the compound.
-
Minimizing Exposure : If a glove box is not available, open the container inside the fume hood. Quickly weigh the desired amount and securely reseal the container. Purge the headspace of the container with nitrogen before sealing if it will be stored for an extended period.
-
Cleaning : Clean any spills on the balance or work surface immediately with an appropriate solvent and dispose of the waste as hazardous.
Emergency Procedures: A Self-Validating System of Response
In the event of an exposure or spill, a rapid and informed response is critical.
Caption: Decision Tree for Emergency Response to Exposure.
Eye Contact
Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][5][6][7] Seek immediate medical attention from an ophthalmologist.[5]
Skin Contact
Remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[6] If irritation persists, seek medical attention.
Inhalation
Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.
Spills
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact the institution's environmental health and safety department.
Waste Disposal
As a halogenated organic compound, 6-Fluoro-2,3-dimethoxybenzaldehyde must be disposed of as hazardous waste.[8]
-
Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Segregation : Do not mix halogenated organic waste with non-halogenated waste streams to avoid increased disposal costs and complexities.[9]
-
Disposal : Arrange for the disposal of the hazardous waste through a licensed and certified environmental management company. Do not dispose of this chemical down the drain.[9][10]
Conclusion
The safe and effective use of 6-Fluoro-2,3-dimethoxybenzaldehyde in a research and development setting is contingent upon a comprehensive understanding of its properties and a diligent adherence to established safety protocols. By implementing the guidelines outlined in this document, from proper storage and handling to emergency preparedness, researchers can mitigate the risks associated with this valuable chemical intermediate and ensure a safe and productive laboratory environment.
References
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2,6-dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Unknown. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. Retrieved from [Link]
-
Columbia Doctors. (n.d.). Eye Injury: First Aid for Chemical Burns Information. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Unknown. (2019, June 12). Hazardous Materials Disposal Guide. Nipissing University. Retrieved from [Link]
-
Unknown. (2025, December 17). Chemical Eye Burns: First Aid Steps That Can Save Your Sight. Retrieved from [Link]
-
Unknown. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Unknown. (2019, July 8). HSP 307 Appendix 2: Minimum Protective Clothing Required for Possible Chemical Contact. Retrieved from [Link]
-
Unknown. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
National Institutes of Health. (2018, February 14). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]
-
MDPI. (n.d.). Breathing-Zone Exposure to Aromatic Volatile Organic Compounds in Surgical Smoke During Transurethral Resection of Bladder Tumor: A Prospective Paired Monitoring Study. Retrieved from [Link]
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- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
Methodological & Application
Step-by-step protocol for 6-Fluoro-2,3-dimethoxybenzaldehyde synthesis
An Application Note and Protocol for the Synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed protocol for the synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde, a valuable fluorinated benzaldehyde building block for pharmaceutical and materials science research. The synthetic strategy is centered on the principle of Directed ortho-Metalation (DoM), a powerful tool for regioselective functionalization of aromatic rings. This guide will elaborate on the reaction mechanism, provide a step-by-step experimental procedure, outline safety considerations, and present a logical workflow for researchers in drug development and organic synthesis.
Introduction and Scientific Context
Fluorinated aromatic aldehydes are critical precursors in the synthesis of active pharmaceutical ingredients (APIs) and other high-value organic molecules.[1][2] The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a key feature in modern drug design. 6-Fluoro-2,3-dimethoxybenzaldehyde, in particular, serves as a versatile intermediate for constructing complex heterocyclic systems.
The synthesis described herein utilizes a Directed ortho-Metalation (DoM) strategy. This approach overcomes the regioselectivity challenges often encountered with classical electrophilic aromatic substitution. In DoM, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[3] In our substrate, 1-Fluoro-2,3-dimethoxybenzene, both the fluorine and methoxy groups act as DMGs, ensuring highly specific lithiation at the C6 position. Subsequent quenching with an electrophile, in this case, N,N-dimethylformamide (DMF), installs the aldehyde functionality.
Synthetic Strategy and Mechanism
The core of this protocol is the regioselective formylation of 1-Fluoro-2,3-dimethoxybenzene. The reaction proceeds in two main stages:
-
Directed ortho-Metalation: The starting material is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature. The heteroatoms of the fluorine and methoxy substituents act as Lewis bases, coordinating to the lithium cation. This interaction directs the potent base to abstract a proton specifically from the C6 position, which is ortho to the fluorine atom, generating a stabilized aryllithium intermediate. The choice of a strong base and low temperature is critical to ensure kinetic control and prevent side reactions.[3][4]
-
Electrophilic Quench (Formylation): The nucleophilic aryllithium species is then reacted with N,N-dimethylformamide (DMF). The carbon atom of DMF is electrophilic and is attacked by the aryllithium carbanion. This forms a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the target aldehyde, 6-Fluoro-2,3-dimethoxybenzaldehyde. This method is a reliable alternative to other formylation techniques like the Vilsmeier-Haack reaction, which is also effective for electron-rich arenes.[5][6][7]
Figure 1: Reaction scheme for the synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde.
Materials and Characterization Data
Table 1: Reagent and Product Properties
| Compound Name | Starting Material | Product |
| Chemical Name | 1-Fluoro-2,3-dimethoxybenzene | 6-Fluoro-2,3-dimethoxybenzaldehyde |
| CAS Number | 394-64-9[8] | 457628-14-7[9] |
| Molecular Formula | C₈H₉FO₂[8] | C₉H₉FO₃[9] |
| Molecular Weight | 156.15 g/mol [8] | 184.16 g/mol [9] |
| Appearance | Colorless Liquid | White to off-white solid |
| Purity | ≥98% | ≥98%[9] |
Detailed Experimental Protocol
CAUTION: This procedure involves pyrophoric and flammable reagents. All steps must be performed by trained personnel in a well-ventilated chemical fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.
Equipment
-
Three-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Low-temperature thermometer
-
Dropping funnel or syringe pump
-
Dry ice/acetone bath
-
Standard glassware for workup and purification
Reagents
-
1-Fluoro-2,3-dimethoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
Initial Solution: To the flask, add 1-Fluoro-2,3-dimethoxybenzene (1.0 eq) and anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Maintain this temperature for the next steps.
-
Metalation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. A color change may be observed, indicating the formation of the aryllithium species.
-
Formylation: Slowly add anhydrous DMF (1.2 eq) dropwise via syringe.
-
Warming: After the addition is complete, continue stirring at -78 °C for another hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature.
-
Quenching: Once at room temperature, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield pure 6-Fluoro-2,3-dimethoxybenzaldehyde.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Safety and Handling
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle only under an inert atmosphere using proper syringe techniques.
-
Anhydrous Solvents (THF, Hexanes): Highly flammable. Keep away from ignition sources.[11]
-
Product Hazards: The target compound, 6-Fluoro-2,3-dimethoxybenzaldehyde, and related structures are classified as irritants. They may cause skin, eye, and respiratory irritation.[9][12][13] Avoid inhalation of dust and direct contact with skin and eyes.[11]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual organolithium reagents carefully before disposal.
Conclusion
The Directed ortho-Metalation protocol detailed in this application note provides a reliable and highly regioselective method for synthesizing 6-Fluoro-2,3-dimethoxybenzaldehyde. The causality behind each step, from the choice of base to the specific reaction temperatures, is grounded in established principles of organometallic chemistry. By following this self-validating protocol, researchers can confidently produce this key intermediate for applications in medicinal chemistry and advanced material synthesis.
References
- Google Patents. (n.d.). Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
- Google Patents. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Google Patents. (n.d.). Process for preparing 2,5-dimethoxy benzaldehyde.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde. Retrieved from [Link]
- Acros Organics. (n.d.). 3,4-Dimethoxybenzaldehyde Safety Data Sheet.
- Google Patents. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde.
- Google Patents. (n.d.). Process for formylation of aromatic compounds.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2,6-dimethoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation. Retrieved from [Link]
- Royal Society of Chemistry. (2024). Supporting Information for Chemo-, Regio-, and Stereoselective Tetrafunctionalization of Fluoroalkynes.
- Myers, A. G. Research Group. (n.d.). Directed ortho metalation.
- Lithium Link. (2003). Directed (ortho) Metallation.
-
PubChem. (n.d.). 2-Fluoro-3,4-dimethoxybenzaldehyde. Retrieved from [Link]
-
SciRP.org. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Review Article on Vilsmeier-Haack Reaction. Retrieved from a publicly available review article.
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
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- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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Application Note: Strategic Utilization of 6-Fluoro-2,3-dimethoxybenzaldehyde in Medicinal Chemistry
Executive Summary
6-Fluoro-2,3-dimethoxybenzaldehyde (CAS: 457628-14-7) is a specialized fluorinated building block that bridges the gap between classic catechol-derived pharmacophores and modern metabolic stability requirements. While 2,3-dimethoxy motifs are ubiquitous in isoquinoline alkaloids and dopamine receptor ligands, they are metabolically vulnerable. The strategic incorporation of a fluorine atom at the C6 position—ortho to the aldehyde—serves a dual purpose: it blocks a primary site of oxidative metabolism (CYP450-mediated) and electronically activates the carbonyl group for condensation reactions.
This guide details the protocols for utilizing this scaffold in the synthesis of fluorinated tetrahydroisoquinolines (THIQs) and metabolically stable flavonoid analogs , providing a roadmap for lead optimization campaigns.
Chemical Profile & Strategic Value
Structural Significance
The molecule features a "push-pull" electronic system. The electron-donating methoxy groups at C2 and C3 increase electron density on the ring, while the electron-withdrawing fluorine at C6 and the aldehyde at C1 create a localized electrophilic pocket.
| Feature | Chemical Consequence | Medicinal Chemistry Benefit |
| 6-Fluoro Substituent | Inductive withdrawal (-I); Ortho-effect | Blocks metabolic hydroxylation; modulates pKa of neighboring amines in derivatives. |
| 2,3-Dimethoxy Pattern | Electron donation (+M) | Mimics dopamine/catechol pharmacophores (common in GPCR ligands). |
| Aldehyde (CHO) | Electrophilic handle | Precursor for reductive amination, Wittig olefination, and heterocycle formation. |
Physical Properties (Experimental & Predicted)
| Property | Value | Note |
| Molecular Weight | 184.16 g/mol | Fragment-based drug design compliant.[1] |
| Appearance | White to off-white solid | Crystalline, easy to handle. |
| Melting Point | 47–51 °C | Low melting point requires controlled storage (<25°C). |
| Solubility | DMSO, DCM, Methanol | Poor water solubility; requires organic co-solvents. |
| Lipophilicity (cLogP) | ~1.8 | Fluorine typically increases LogP by ~0.2 vs. H-analog. |
Core Application 1: Synthesis of Fluorinated Tetrahydroisoquinolines (THIQs)
The most high-value application of this aldehyde is in the synthesis of 5-fluoro-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinolines. These scaffolds are critical in designing dopamine D2/D3 antagonists and adrenergic receptor ligands.
Mechanism: The Modified Pictet-Spengler Cyclization
The 6-fluoro substituent influences the regioselectivity of the ring closure. In standard 2,3-dimethoxy systems, cyclization occurs para to the methoxy group. Here, the fluorine atom at C6 directs the cyclization to the C5 position (relative to the original ring), often requiring optimized acid catalysis.
Protocol: Two-Step Pomeranz-Fritsch-Bobbitt Cyclization
Direct Pictet-Spengler can be sluggish due to the electronic mismatch caused by fluorine. The Pomeranz-Fritsch modification is recommended for higher yields.
Step 1: Schiff Base Formation
-
Reagents: 6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 equiv), Aminoacetaldehyde dimethyl acetal (1.1 equiv).
-
Solvent: Toluene (anhydrous).
-
Procedure:
-
Charge a Dean-Stark apparatus with the aldehyde and amine in toluene (0.5 M).
-
Reflux for 4–6 hours until water collection ceases.
-
Concentrate in vacuo to yield the crude imine (Schiff base). Do not purify on silica (hydrolysis risk).
-
Step 2: Acid-Mediated Cyclization & Reduction
-
Reagents: Crude imine, Trifluoroacetic acid (TFA), Triethylsilane (Et3SiH) or NaBH4.
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude imine in DCM (0.2 M) and cool to 0 °C.
-
Add TFA (10 equiv) dropwise. Caution: Exothermic.
-
Stir at room temperature for 12–18 hours to effect cyclization to the isoquinolinium/oxazolodinone intermediate.
-
Reduction: Cool to 0 °C. Add NaBH4 (3.0 equiv) in small portions (or Et3SiH for ionic hydrogenation).
-
Quench with saturated NaHCO3. Extract with DCM (3x).
-
Purify via flash chromatography (MeOH/DCM gradient).
-
Workflow Visualization
Caption: Pathway for converting the aldehyde to a fluorinated THIQ scaffold via Pomeranz-Fritsch-Bobbitt cyclization.
Core Application 2: Metabolic Blocking in Flavonoid Scaffolds
Flavonoids derived from 2,3-dimethoxybenzaldehyde often suffer from rapid metabolic clearance due to oxidation at the open phenyl positions. Introducing fluorine at C6 (which becomes C5' or C6' in the flavonoid depending on numbering) significantly extends half-life.
Protocol: Claisen-Schmidt Condensation
This protocol yields fluorinated chalcones, which are precursors to flavones and aurones.
-
Reagents: 6-Fluoro-2,3-dimethoxybenzaldehyde (10 mmol), 2'-Hydroxyacetophenone derivative (10 mmol), KOH (40% aq), Ethanol.
-
Procedure:
-
Dissolve the acetophenone in Ethanol (20 mL).
-
Add KOH solution (5 mL) dropwise at 0 °C.
-
Stir at room temperature for 24 hours. The solution will turn deep yellow/orange (chalcone formation).
-
Workup: Pour into ice-water (100 mL) and acidify with 1M HCl to pH 4.
-
Filter the precipitate. Recrystallize from EtOH.
-
Advanced Application: Nucleophilic Aromatic Substitution (SNAr)[6]
While the aldehyde group is only moderately electron-withdrawing, the position of the fluorine (ortho to CHO) allows for SNAr diversification if the aldehyde is first converted to a stronger acceptor (e.g., a nitro-vinyl group via Henry Reaction).
Concept:
-
Activation: Convert Ar-CHO → Ar-CH=CH-NO2 (Nitrostyrene).
-
Substitution: The fluorine is now activated by the ortho-alkenyl-nitro group.
-
Displacement: React with primary amines or thiols to replace the fluorine, creating novel 2,3,6-substituted aromatics.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Cyclization | Electronic deactivation by Fluorine | Switch from weak acids to Superacids (TfOH) or use the Pomeranz-Fritsch-Bobbitt modification (Section 3.2). |
| Aldehyde Oxidation | Air sensitivity | Store under Nitrogen/Argon at 4°C. Use freshly distilled solvents. |
| Regioisomer Contamination | Impure starting material | Verify CAS 457628-14-7. Ensure "6-fluoro" is not "5-fluoro" (common impurity). |
References
-
BenchChem. (2025).[5] Application Notes: The Versatile Role of 2,6-Dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles.Link
-
ChemScene. (2025). Product Data: 6-Fluoro-2,3-dimethoxybenzaldehyde (CAS 457628-14-7).[1]Link
-
National Institutes of Health (NIH). (2023). Diastereoselective Synthesis of Tetrahydroisoquinoline Derivatives. PubMed Central. Link
-
Royal Society of Chemistry. (2024). Halogen bond-catalyzed Pictet–Spengler reaction.[6] RSC Advances. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Fluorinated Benzaldehydes.Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Fluoro-6-methoxy-2-methylbenzaldehyde | Benchchem [benchchem.com]
- 4. CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 6-Fluoro-2,3-dimethoxybenzaldehyde in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzaldehydes in Medicinal Chemistry
The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it resistant to metabolic degradation and thereby increasing the half-life of a drug. Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, influencing their interactions with biological targets.
6-Fluoro-2,3-dimethoxybenzaldehyde (CAS No. 457628-14-7) is a trifunctionalized aromatic aldehyde that serves as a versatile precursor for a variety of heterocyclic scaffolds. The aldehyde group provides a reactive handle for numerous chemical transformations, while the fluoro and dimethoxy substituents impart desirable electronic and steric properties to the resulting molecules. These properties make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications in areas such as oncology and infectious diseases.
Core Application: Synthesis of Substituted Isoquinolines as Kinase Inhibitors
One of the most significant applications of 6-Fluoro-2,3-dimethoxybenzaldehyde in drug discovery is its use as a key precursor in the synthesis of substituted isoquinoline and quinoline derivatives. These heterocyclic cores are prevalent in a wide range of biologically active natural products and synthetic pharmaceuticals, including a number of approved kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.
The following sections will detail a synthetic workflow for the preparation of a substituted isoquinoline scaffold from 6-Fluoro-2,3-dimethoxybenzaldehyde, a common pathway to potential kinase inhibitors.
Experimental Workflow: From Aldehyde to a Heterocyclic Scaffold
The following diagram illustrates a generalized synthetic pathway from 6-Fluoro-2,3-dimethoxybenzaldehyde to a substituted isoquinoline core, which can be further elaborated to generate a library of potential kinase inhibitors.
Application Notes and Protocols for Knoevenagel Condensation Reactions with 6-Fluoro-2,3-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Knoevenagel Condensation in Modern Synthesis
The Knoevenagel condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis. It is a versatile and powerful tool for the creation of α,β-unsaturated compounds through the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1] This reaction's significance is profoundly felt in the realms of medicinal chemistry and drug development, where the resulting molecular scaffolds are often key intermediates or the final active pharmaceutical ingredients (APIs).[2] The products of this condensation, such as benzylidenemalononitriles and their derivatives, are recognized for their diverse biological activities, including but not limited to, antiviral, anticancer, and antimalarial properties.
This technical guide provides an in-depth exploration of the Knoevenagel condensation specifically utilizing 6-Fluoro-2,3-dimethoxybenzaldehyde as the aldehydic partner. The presence of the fluorine atom and two methoxy groups on the aromatic ring of this substrate introduces unique electronic and steric factors that influence its reactivity and the properties of the resulting products. Understanding and harnessing these subtleties are paramount for the successful synthesis of novel chemical entities with potential therapeutic value.
This document will furnish detailed, field-proven protocols, elucidate the causality behind experimental choices, and provide a framework for the logical design and execution of these reactions.
Physicochemical Properties of 6-Fluoro-2,3-dimethoxybenzaldehyde
A thorough understanding of the starting material is critical for reaction design and safety.
| Property | Value | Source |
| CAS Number | 457628-14-7 | ChemScene |
| Molecular Formula | C₉H₉FO₃ | ChemScene |
| Molecular Weight | 184.16 g/mol | ChemScene |
| Appearance | White to off-white solid | Ossila |
| Melting Point | 47-51 °C | Ossila |
Safety and Handling
6-Fluoro-2,3-dimethoxybenzaldehyde should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation. All manipulations should be performed in a well-ventilated fume hood.
Reaction Mechanism and Workflow: A Visual Guide
The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from the active methylene compound, to the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the α,β-unsaturated product. The choice of catalyst and solvent significantly influences the reaction rate and yield.
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a variety of derivatives from 6-Fluoro-2,3-dimethoxybenzaldehyde.
Protocol 1: Piperidine-Catalyzed Synthesis of 2-((6-Fluoro-2,3-dimethoxyphenyl)methylene)malononitrile
This protocol details a classic approach using a weak organic base as a catalyst. Piperidine is a highly effective catalyst for this transformation.[1][3]
Materials:
-
6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
-
Deionized water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq) and dissolve it in a minimal amount of ethanol.
-
Add malononitrile (1.05 eq) to the solution and stir until it dissolves.
-
Add piperidine (0.1 eq) dropwise to the reaction mixture. The addition is often accompanied by a color change and a slight exotherm.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 1-4 hours.
-
Upon completion, add cold deionized water to the reaction mixture to precipitate the product.
-
Filter the solid product using a Büchner funnel and wash with cold water.
-
If the product is not pure by TLC, it can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
-
Dry the purified product under vacuum to obtain the desired 2-((6-Fluoro-2,3-dimethoxyphenyl)methylene)malononitrile.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. For benzylidenemalononitrile derivatives, the vinylic proton typically appears as a singlet in the ¹H NMR spectrum.[5]
Protocol 2: Green Synthesis of Diethyl 2-((6-Fluoro-2,3-dimethoxyphenyl)methylene)malonate in Aqueous Media
This protocol emphasizes an environmentally benign approach, utilizing water as the solvent, which aligns with the principles of green chemistry.[6][7]
Materials:
-
6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
1-Butyl-3-methylimidazolium acetate ([Bmim][OAc]) (0.2 eq) or another suitable catalyst
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq) and diethyl malonate (1.2 eq) in deionized water.
-
Add the catalyst (e.g., [Bmim][OAc], 0.2 eq) to the suspension.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) to facilitate the reaction. Monitor the reaction by TLC.
-
Upon completion, the product, being insoluble in water, may precipitate out or can be extracted.[6]
-
Extract the reaction mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure diethyl 2-((6-Fluoro-2,3-dimethoxyphenyl)methylene)malonate.
Characterization:
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Catalyst-Free Knoevenagel Condensation with Meldrum's Acid
Meldrum's acid is a highly acidic active methylene compound, which can sometimes undergo Knoevenagel condensation without the need for an external catalyst, particularly in polar solvents like water or under neat conditions with heating.[8]
Materials:
-
6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq)
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 eq)
-
Water or no solvent
-
Ethanol (for recrystallization)
Procedure:
-
In Water: To a flask, add 6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq), Meldrum's acid (1.1 eq), and deionized water. Stir the mixture at room temperature or heat to reflux. Monitor by TLC. The product often precipitates from the reaction mixture upon cooling.
-
Solvent-Free: In a flask, combine 6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq) and Meldrum's acid (1.1 eq). Heat the mixture (e.g., 80-100 °C) with stirring. The reaction mixture may become a melt. Monitor by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product can be collected by filtration and washed with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 5-((6-fluoro-2,3-dimethoxyphenyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Characterization:
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: A Comparative Overview
The choice of active methylene compound and reaction conditions can significantly impact the outcome of the Knoevenagel condensation. The following table provides a hypothetical comparison based on known reactivity trends.
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (Typical) | Yield (Expected) |
| Malononitrile | Piperidine | Ethanol | 1-4 hours | High |
| Diethyl Malonate | [Bmim][OAc] | Water | 4-12 hours | Moderate to High |
| Meldrum's Acid | None | Water/Neat | 2-8 hours | High |
Experimental Workflow Visualization
The general workflow for performing and analyzing the Knoevenagel condensation is outlined below.
Caption: General experimental workflow for Knoevenagel condensation.
Conclusion: A Versatile Tool for Drug Discovery
The Knoevenagel condensation of 6-Fluoro-2,3-dimethoxybenzaldehyde offers a gateway to a diverse array of novel, functionalized molecules with significant potential in drug discovery and development. The protocols outlined in this guide provide a robust starting point for researchers to explore this chemistry. By understanding the underlying principles and carefully selecting reaction partners and conditions, scientists can efficiently synthesize and evaluate new chemical entities, paving the way for the next generation of therapeutics.
References
- Knoevenagel, E. Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft1898, 31 (3), 2596–2619.
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. 2021 . [Link]
- A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of ChemTech Research. 2015, 8(4), 1837-1841.
- Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A. Asian Journal of Green Chemistry. 2023.
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. 2024 . [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. 2017 , 121(21), 5448-5458. [Link]
- Supplementary inform
- A Simple, Efficient and Green Procedure for Knoevenagel Condensation in Water or under Solvent-free Conditions.
-
Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. 2023 , 8(29), 26367–26382. [Link]
-
A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. 2021 . [Link]
Sources
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. acgpubs.org [acgpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 8. ir.uitm.edu.my [ir.uitm.edu.my]
Application Note & Protocol: High-Fidelity Reductive Amination for the Synthesis of (6-Fluoro-2,3-dimethoxyphenyl)-N,N-dimethylmethanamine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract & Introduction
The synthesis of substituted benzylamines is a cornerstone in modern drug discovery and development, with these moieties serving as critical pharmacophores in a vast array of therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of (6-fluoro-2,3-dimethoxyphenyl)-N,N-dimethylmethanamine via the reductive amination of 6-fluoro-2,3-dimethoxybenzaldehyde. This one-pot procedure leverages the unique selectivity of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly efficient reducing agent that obviates the need for isolating the intermediate iminium ion. We will explore the mechanistic rationale behind reagent selection, provide a step-by-step experimental workflow, and discuss key parameters for process optimization, ensuring researchers can achieve high-yield, high-purity synthesis in a reliable and reproducible manner.
Mechanistic Rationale & Reagent Selection
Reductive amination is a powerful transformation that converts a carbonyl group into an amine through an intermediate imine or iminium ion.[1] The success of a one-pot reductive amination hinges on the choice of reducing agent, which must selectively reduce the C=N bond of the iminium ion intermediate much faster than it reduces the C=O bond of the starting aldehyde.
The Reaction Pathway:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (dimethylamine) on the carbonyl carbon of 6-fluoro-2,3-dimethoxybenzaldehyde. This is followed by dehydration to form a transient, electrophilic iminium ion. The presence of a mild acid, such as acetic acid, is often used to catalyze this step by protonating the hydroxyl group of the hemiaminal intermediate, facilitating its departure as a water molecule.[2][3]
-
Selective Reduction: The choice of sodium triacetoxyborohydride, NaBH(OAc)₃, is critical at this juncture. Unlike more aggressive hydrides like sodium borohydride (NaBH₄), which can readily reduce the starting aldehyde, NaBH(OAc)₃ is a sterically hindered and electronically attenuated reducing agent.[2] The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it highly selective for the reduction of the protonated imine (iminium ion) over the neutral carbonyl group.[2][4][5] This selectivity allows for all reagents to be present in a single reaction vessel, simplifying the experimental procedure significantly.[2] Furthermore, NaBH(OAc)₃ is a safer and less toxic alternative to other selective reagents like sodium cyanoborohydride (NaBH₃CN).[6][7]
The overall transformation is depicted in the mechanistic diagram below.
Caption: Reaction mechanism of reductive amination.
Detailed Experimental Protocol
This protocol details a representative procedure for the synthesis of (6-fluoro-2,3-dimethoxyphenyl)-N,N-dimethylmethanamine on a 1 mmol scale.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier (Example) |
| 6-Fluoro-2,3-dimethoxybenzaldehyde | 184.16 | 1.0 | 184 mg | Sigma-Aldrich |
| Dimethylamine (2.0 M solution in THF) | 45.08 | 1.2 | 0.6 mL | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 318 mg | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE), anhydrous | 98.96 | - | 10 mL | Sigma-Aldrich |
| Acetic Acid, glacial | 60.05 | ~0.1 | ~1 drop (~6 µL) | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 20 mL | - |
| Dichloromethane (DCM) for extraction | - | - | 3 x 15 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~2 g | - |
| Silica Gel (for chromatography) | - | - | As needed | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-2,3-dimethoxybenzaldehyde (184 mg, 1.0 mmol).
-
Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (10 mL) to the flask. Stir until the aldehyde is fully dissolved. To this solution, add the 2.0 M solution of dimethylamine in THF (0.6 mL, 1.2 mmol) followed by one drop of glacial acetic acid.
-
Imine Formation: Stir the resulting mixture at room temperature for 20-30 minutes. This allows for the formation of the iminium ion intermediate. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours or until completion. Monitor the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system) until the starting aldehyde spot is no longer visible.
-
Work-up (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 10 minutes until gas evolution ceases. Causality Note: The basic NaHCO₃ solution neutralizes the acetic acid catalyst and quenches any unreacted NaBH(OAc)₃.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL). Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC, but a gradient of ethyl acetate in hexanes is typically effective.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, (6-fluoro-2,3-dimethoxyphenyl)-N,N-dimethylmethanamine, as an oil or low-melting solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol.
Caption: Step-by-step experimental workflow.
Process Parameters & Optimization
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Stoichiometry | Amine: 1.1-1.2 eq., NaBH(OAc)₃: 1.2-1.5 eq. | A slight excess of the amine drives iminium formation. An excess of the reducing agent ensures complete conversion. For less reactive substrates, increasing the amount of reducing agent to 2.0 eq. may improve yield. |
| Solvent | 1,2-Dichloroethane (DCE), Dichloromethane (DCM), THF | DCE is often the preferred solvent for NaBH(OAc)₃ reductions.[2][8] THF is also suitable, especially since the amine is supplied in this solvent. The reaction should be performed under anhydrous conditions as NaBH(OAc)₃ is water-sensitive.[8] |
| Temperature | Room Temperature (20-25 °C) | The reaction proceeds efficiently at ambient temperature. For sluggish reactions, gentle heating (e.g., to 40 °C) may be applied, but this can also increase side product formation. |
| Reaction Time | 3-5 hours | Reaction time is substrate-dependent. It is crucial to monitor the reaction by TLC or LC-MS to determine the point of completion and avoid potential side reactions or degradation from prolonged stirring. |
| Acid Catalyst | Acetic Acid (catalytic amount) | A catalytic amount of acid accelerates imine formation.[5] Using a stoichiometric amount can be beneficial for reactions involving less basic amines. However, excess acid can neutralize the hydride reagent and should be avoided. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be performed in a well-ventilated chemical fume hood. 1,2-Dichloroethane and dichloromethane are volatile and toxic.
-
Reagent Handling: Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids or water. Handle with care and quench slowly. Dimethylamine is a flammable and corrosive gas/liquid.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reductive amination of carbohydrates using NaBH(OAc)3. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Chalcone Derivatives from 6-Fluoro-2,3-dimethoxybenzaldehyde
Abstract
This comprehensive guide details the synthesis of novel chalcone derivatives initiated from 6-Fluoro-2,3-dimethoxybenzaldehyde. Chalcones, characterized by their α,β-unsaturated ketone system linking two aromatic rings, are pivotal precursors in the synthesis of flavonoids and various heterocyclic compounds, exhibiting a wide array of pharmacological activities.[1] The strategic incorporation of fluorine and methoxy substituents into the chalcone scaffold is a key focus in medicinal chemistry, aiming to enhance biological efficacy and pharmacokinetic properties.[2] This document provides researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for the synthesis of these valuable compounds via the Claisen-Schmidt condensation. Methodologies presented herein cover conventional solvent-based approaches, as well as green, solvent-free alternatives, ensuring broad applicability. Each protocol is designed to be a self-validating system, with in-depth explanations of experimental choices, characterization data, and troubleshooting guidance.
Introduction and Significance
Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a class of organic compounds with significant interest in the pharmaceutical and materials science sectors.[3] Their core structure, an open-chain flavonoid, serves as a versatile template for the development of therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5]
The targeted synthesis of chalcones from 6-Fluoro-2,3-dimethoxybenzaldehyde is of particular strategic importance. The electron-withdrawing nature of the fluorine atom, combined with the electron-donating effect of the methoxy groups, can profoundly influence the electronic properties and conformational flexibility of the resulting chalcone. This, in turn, can modulate its interaction with biological targets.[2] For instance, fluorinated chalcones have demonstrated enhanced metabolic stability and bioavailability.[2]
The primary synthetic route to chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone.[6][7] This reaction is robust and versatile, allowing for the synthesis of a wide array of chalcone derivatives by varying the substitution patterns on both the benzaldehyde and acetophenone starting materials.[4]
This application note will provide a detailed exploration of the synthesis of chalcone derivatives from 6-Fluoro-2,3-dimethoxybenzaldehyde, offering a foundational platform for the discovery of novel bioactive molecules.
Reaction Mechanism and Rationale
The synthesis of chalcones from 6-Fluoro-2,3-dimethoxybenzaldehyde and a substituted acetophenone proceeds via the Claisen-Schmidt condensation. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[2] The general mechanism, catalyzed by a base (e.g., NaOH or KOH), is illustrated below.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Causality:
-
Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used to ensure the efficient deprotonation of the α-carbon of the acetophenone, forming the reactive enolate nucleophile. The concentration of the base can influence the reaction rate and yield.
-
Solvent Selection: Protic solvents like ethanol or methanol are commonly employed as they effectively dissolve the reactants and the base catalyst.[8] The use of polyethylene glycol (PEG-400) offers a greener alternative, acting as a recyclable solvent.[5]
-
Temperature Control: The reaction is often carried out at room temperature, but gentle heating can be applied to accelerate the reaction, particularly with less reactive substrates.[9]
-
Stoichiometry: An equimolar ratio of the aldehyde and ketone is generally used.[10] However, in some cases, a slight excess of the aldehyde may be employed to ensure complete consumption of the more valuable ketone.
Experimental Protocols
Protocol 1: Conventional Solvent-Based Synthesis
This protocol details a standard and widely applicable method for chalcone synthesis using an ethanolic solution of potassium hydroxide.
Materials:
-
6-Fluoro-2,3-dimethoxybenzaldehyde
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol (95%)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 10% solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the substituted acetophenone and 10 mmol of 6-Fluoro-2,3-dimethoxybenzaldehyde in 30 mL of 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous solution of KOH dropwise over 15-20 minutes.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up: After 24 hours, pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralization: Acidify the mixture by slowly adding 10% HCl with constant stirring until the pH is approximately 2-3. This will cause the chalcone product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Green Chemistry Approach - Solvent-Free Grinding
This environmentally friendly protocol minimizes waste by eliminating the need for a reaction solvent.
Materials:
-
6-Fluoro-2,3-dimethoxybenzaldehyde
-
Substituted Acetophenone (e.g., 4'-chloroacetophenone)
-
Solid Sodium Hydroxide (NaOH) pellets
-
Mortar and Pestle
-
Deionized Water
-
Hydrochloric Acid (HCl), 10% solution
-
Buchner funnel and filter paper
Procedure:
-
Grinding of Reactants: In a mortar, combine 10 mmol of the substituted acetophenone and 10 mmol of solid NaOH (approximately 20 mol%).[4] Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous powder.
-
Addition of Aldehyde: Add 10 mmol of 6-Fluoro-2,3-dimethoxybenzaldehyde to the mortar.
-
Reaction: Continue to grind the mixture vigorously. The solid mixture will likely transform into a thick, colored paste and may then solidify again. The reaction is typically complete within 10-20 minutes.
-
Work-up: Scrape the solid product from the mortar and transfer it to a beaker containing 100 mL of ice-cold water.
-
Neutralization and Isolation: Follow steps 5-8 as described in Protocol 1.
Data Presentation and Characterization
The successful synthesis of the chalcone derivative must be confirmed through rigorous characterization. The following table provides expected data for a representative chalcone synthesized from a substituted benzaldehyde and acetophenone.
Table 1: Synthesis and Characterization Data of Representative Chalcone Derivatives
| Entry | Aldehyde | Acetophenone | Catalyst/Solvent | Time (h) | Yield (%) | M.P. (°C) | Reference |
| 1 | 2,4,6-Trimethoxybenzaldehyde | Acetophenone | KOH/Ethanol | 48 | 68 | 163-164 | [11] |
| 2 | 2,4,6-Trimethoxybenzaldehyde | Acetophenone | NaOH/Ethanol | 5 | - | - | [12] |
| 3 | 4-Fluorobenzaldehyde | 4-Fluoroacetophenone | NaOH/Ethanol | 3 | 91 | - | [2] |
| 4 | 3-Methoxybenzaldehyde | 2-Hydroxyacetophenone | Piperidine/Ethanol | Overnight | 90 | 86 | [1] |
| 5 | Benzaldehyde | Cyclopentanone | NaOH (solid) | 5 min | 96-98 | - | [4] |
Spectroscopic Characterization of a Representative Chalcone: (E)-1-(2,5-difluorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one [13]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.09 (dd, J=16.0, 1.9 Hz, 1H, H-β), 7.53 (ddd, J=8.5, 5.4, 3.2 Hz, 1H, Ar-H), 7.45 (dd, J=16.0, 2.8 Hz, 1H, H-α), 7.26 (d, J=1.3 Hz, 1H, Ar-H), 7.25–7.14 (m, 2H, Ar-H), 7.11 (t, J=8.0 Hz, 1H, Ar-H), 7.00 (dd, J=7.4, 1.3 Hz, 1H, Ar-H), 3.91 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 188.0 (d, J=3 Hz, C=O), 158.7 (dd, J=246.0, 2.0 Hz, C-F), 157.2 (dd, J=246.0, 2.0 Hz, C-F), 153.2, 149.2, 140.5 (C-β), 128.7, 128.3 (dd, J=17.0, 7.0 Hz), 126.2 (d, J=7 Hz, C-α), 124.3, 120.4 (dd, J=25.0, 9.0 Hz), 119.7, 117.9 (dd, J=27.0, 8.0 Hz), 117.1 (dd, J=25.0, 3.0 Hz), 114.6, 61.4 (-OCH₃), 55.9 (-OCH₃).
-
IR (KBr, cm⁻¹): ~1660 (C=O stretching), ~1600 (C=C stretching, aromatic), ~1250 (C-O stretching, ether), ~1100 (C-F stretching).
Experimental Workflow and Logic
The synthesis and characterization of chalcone derivatives from 6-Fluoro-2,3-dimethoxybenzaldehyde follow a structured and logical workflow.
Caption: Workflow for Synthesis and Characterization.
Troubleshooting and Optimization
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Yield | Incomplete reaction. | Monitor the reaction by TLC to ensure the consumption of starting materials. Consider extending the reaction time or gently heating the mixture. |
| Inefficient catalysis. | Ensure the base is fresh and of the correct concentration. For the grinding method, ensure thorough mixing of reactants and catalyst. | |
| Formation of Side Products | Self-condensation of the acetophenone. | This is less likely when using an aromatic aldehyde without α-hydrogens but can occur. Ensure dropwise addition of the base to maintain a low concentration at any given time. |
| Cannizzaro reaction of the aldehyde. | This can occur under strongly basic conditions. If suspected, consider using a milder base or lower reaction temperatures. | |
| Difficulty in Product Isolation | Product is an oil or does not precipitate. | Ensure the mixture is sufficiently acidified and cooled. If the product remains oily, attempt to induce crystallization by scratching the inside of the beaker with a glass rod or by adding a seed crystal. Extraction with an organic solvent may be necessary. |
References
-
(E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]
-
Claisen–Schmidt condensation. (2023, December 1). In Wikipedia. Retrieved from [Link]
-
1-Phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. (2010, January 21). Acta Crystallographica Section E: Structure Reports Online, 66(2), o393. [Link]
-
1-Phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. (2009, November 28). Acta Crystallographica Section E: Structure Reports Online, 65(12), o2724. [Link]
-
Cross-condensation (Claisen–Schmidt reaction) of R-benzaldehyde (5 mmol) and acetophenone (5 mmol) in Micellar catalysis–NaOH/Water–NaOH. (n.d.). ResearchGate. Retrieved from [Link]
-
Claisen-Schmidt condensation. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Claisen-Schmidt condensation reaction for chalcone synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis and structure elucidation of 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones as anticancer agents. (2016). Journal of Molecular Structure, 1125, 223-233.
-
1H and 13C NMR spectra of 4,4′-substituted chalcones. (n.d.). ResearchGate. Retrieved from [Link]
- New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. (2021). Basrah Journal of Science, 39(3), 514-522.
- Synthesis of New Macrocycles of Ortho-Methoxy Salicylaldehyde using Claisen-Schmidt Condensation. (2015). International Journal of Scientific & Engineering Research, 6(3), 97-101.
- The Influence of Nitro Group on Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 132-136.
- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. (2020).
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. (2012). Molecules, 17(11), 13157-13166. [Link]
-
Synthesis of chalcone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. (2022). Catalysts, 12(12), 1546. [Link]
- Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (2022). Molecules, 27(12), 3747.
-
Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. (2023). Beilstein Journal of Organic Chemistry, 19, 1787-1801. [Link]
-
1-(2-Fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(11), o3190. [Link]
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- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]
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- 13. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis and Characterization of Schiff Bases from 6-Fluoro-2,3-dimethoxybenzaldehyde
Executive Summary
This guide details the synthesis of Schiff bases (azomethines) derived from 6-Fluoro-2,3-dimethoxybenzaldehyde (CAS: 132936-22-2) .[1] While Schiff base condensation is a fundamental organic transformation, this specific substrate presents unique challenges due to the "Ortho-Effect Vise" : the aldehyde functionality is flanked by a fluorine atom at the C6 position and a methoxy group at the C2 position.
This steric and electronic environment necessitates specific modifications to standard protocols to ensure high yields and purity. This note covers reaction theory, a robust solution-phase protocol, a green mechanochemical alternative, and critical quality control (QC) parameters.
Chemical Theory & Strategic Analysis
The Substrate Challenge: Electronic vs. Steric
Success with this molecule requires understanding the competition between electronic activation and steric hindrance.
-
Electronic Deactivation (+R Effect): The methoxy groups at C2 and C3 are strong electron donors via resonance (+R).[1] The C2-methoxy group, being ortho to the carbonyl, donates electron density directly into the carbonyl system, reducing the electrophilicity of the carbonyl carbon. This makes it less reactive toward nucleophilic attack by amines compared to unsubstituted benzaldehyde.[1]
-
Inductive Activation (-I Effect): The C6-fluorine atom exerts a strong inductive withdrawing effect (-I), which theoretically increases the electrophilicity of the carbonyl carbon.[1]
-
The "Steric Vise": The dominant factor is the physical bulk. The aldehyde group is sandwiched between the C2-OMe and C6-F. The incoming nucleophile (amine) faces significant steric approach hindrance.[1]
Reaction Mechanism (Acid-Catalyzed)
The reaction proceeds via a nucleophilic addition-elimination pathway.[1] The acid catalyst is critical to overcome the electronic deactivation caused by the methoxy groups.
Figure 1: Acid-catalyzed condensation pathway highlighting the critical protonation step required to activate the electron-rich aldehyde.[1]
Experimental Protocols
Protocol A: Robust Solution-Phase Synthesis (Recommended)
Best for: High purity requirements, scaling up, and crystallizable products.[1]
Reagents:
-
6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 equiv)[1]
-
Primary Aromatic/Aliphatic Amine (1.0 - 1.1 equiv)[1]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]
-
Catalyst: Glacial Acetic Acid (AcOH)[1]
Procedure:
-
Preparation: Dissolve 5.0 mmol of 6-Fluoro-2,3-dimethoxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask. Mild heating (40°C) may be required for complete dissolution.[1]
-
Activation: Add 2-3 drops of Glacial Acetic Acid. Stir for 5 minutes. Note: This pre-activation step ensures the carbonyl is protonated before the amine is introduced.
-
Addition: Add 5.0 mmol (1:1 ratio) of the primary amine dropwise. If the amine is a solid, dissolve it in the minimum amount of ethanol first.
-
Reflux: Attach a condenser and reflux the mixture at 78-80°C for 4 to 6 hours .
-
Expert Tip: Due to the steric hindrance at C2/C6, do not rely on standard 2-hour protocols. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]
-
-
Isolation:
-
Scenario A (Precipitate forms): Cool to room temperature, then to 4°C. Filter the solid, wash with cold ethanol.
-
Scenario B (No precipitate): Reduce solvent volume by 50% using a rotary evaporator.[1] Pour the concentrate into crushed ice with vigorous stirring to induce precipitation.
-
-
Purification: Recrystallize from hot Ethanol.
Protocol B: Green Mechanochemical Synthesis (Solvent-Free)
Best for: Rapid screening, green chemistry compliance, and volatile amines.[1]
Procedure:
-
Weigh 1.0 mmol of aldehyde and 1.0 mmol of solid amine.
-
Place in a clean mortar.
-
Add 1 drop of Acetic Acid (catalyst).[1]
-
Grind vigorously with a pestle for 10-15 minutes. The mixture will likely pass through a "melt" phase (eutectic mixture) before solidifying.
-
Allow the paste to stand for 10 minutes.
-
Wash the resulting solid with cold water (to remove acid catalyst) and recrystallize from ethanol.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Solution-Phase Synthesis.
Quality Control & Characterization Data
To validate the formation of the Schiff base and ensure the absence of unreacted aldehyde, compare your data against these expected parameters.
| Technique | Parameter | Expected Observation | Diagnostic Value |
| FT-IR | C=N Stretch | 1600 – 1635 cm⁻¹ (Strong) | Confirms Imine bond formation.[1][2] |
| FT-IR | C=O Stretch | Disappearance of ~1680 cm⁻¹ peak | Confirms consumption of Aldehyde.[3] |
| ¹H NMR | Azomethine (-CH=N-) | Singlet at δ 8.3 – 8.9 ppm | The "Smoking Gun" for Schiff bases.[1] |
| ¹H NMR | Aldehyde (-CHO) | Disappearance of δ 10.0 - 10.4 ppm | Purity check.[1] |
| ¹⁹F NMR | C6-Fluorine | Singlet/Multiplet ~ -110 to -120 ppm | Confirms integrity of the fluorinated ring.[1] |
| Appearance | Color | Yellow to Orange Crystalline Solid | Extended conjugation usually imparts color.[1] |
Troubleshooting Guide
-
Problem: Oily product / No precipitate.
-
Cause: Incomplete reaction or presence of water.
-
Fix: Use a Dean-Stark trap (if using Toluene/Benzene) to physically remove water, driving the equilibrium forward.[1]
-
-
Problem: Low Yield.
References
-
Schiff, H. (1864).[1][4] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119.[1] Link[1]
-
GSC Online Press. (2022).[1] "Biological applications of Schiff bases: An overview." GSC Biological and Pharmaceutical Sciences.[1] Link
-
Abu-Dief, A. M., & Mohamed, I. M. (2015).[1] "A review on versatile applications of transition metal complexes incorporating Schiff bases." Beni-Suef University Journal of Basic and Applied Sciences. Link[1]
-
Qin, W., et al. (2013). "Microwave-assisted synthesis of Schiff base." Journal of Chemistry. Link
-
Kajal, A., et al. (2013). "Schiff Bases: A Versatile Pharmacophore."[1] Journal of Catalysts. Link
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- 2. mdpi.com [mdpi.com]
- 3. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Quantification of 6-Fluoro-2,3-dimethoxybenzaldehyde: A Guide to Validated HPLC-UV and GC-MS Analytical Methods
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-2,3-dimethoxybenzaldehyde is a key substituted aromatic aldehyde whose structural motifs are of increasing interest in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. The incorporation of fluorine can significantly enhance metabolic stability and bioavailability, making precise quantification of this intermediate critical for quality control, reaction monitoring, and regulatory compliance.[1] This guide provides two robust, validated analytical methods for the quantification of 6-Fluoro-2,3-dimethoxybenzaldehyde: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmatory analysis and trace-level detection. The causality behind experimental choices is detailed, and each protocol is presented as a self-validating system in accordance with ICH guidelines.[2]
Introduction: The Analytical Imperative
Substituted benzaldehydes are fundamental precursors in fine chemical synthesis, with the aldehyde group offering a versatile handle for a multitude of chemical transformations.[1] The presence of a fluorine atom and two methoxy groups on the aromatic ring of 6-Fluoro-2,3-dimethoxybenzaldehyde creates a unique electronic and steric environment, influencing its reactivity and the properties of downstream products.[1] Ensuring the purity and concentration of this starting material is paramount, as impurities can carry through the synthetic process, impacting the yield, purity, and safety of the final active pharmaceutical ingredient (API).[2]
This document serves as a practical guide for researchers, offering detailed protocols that are not only methodologically sound but also grounded in the physicochemical properties of the analyte.
Physicochemical Properties of 6-Fluoro-2,3-dimethoxybenzaldehyde
A thorough understanding of the analyte's properties is the foundation of robust analytical method development.
| Property | Value | Source |
| CAS Number | 457628-14-7 | ChemScene[3] |
| Molecular Formula | C₉H₉FO₃ | ChemScene[3] |
| Molecular Weight | 184.16 g/mol | ChemScene[3] |
| SMILES | O=CC1=C(F)C=CC(OC)=C1OC | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | ChemScene[3] |
| LogP | 1.6554 | ChemScene[3] |
Rationale for Method Selection
The choice of analytical technique is dictated by the analyte's properties and the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity.[4]
-
High-Performance Liquid Chromatography (HPLC): This technique is exceptionally well-suited for a broad range of compounds, including those that are non-volatile or thermally sensitive.[4] Given that 6-Fluoro-2,3-dimethoxybenzaldehyde possesses a strong UV-absorbing aromatic system (a chromophore), HPLC coupled with a UV detector (HPLC-UV) presents a straightforward, robust, and widely accessible method for routine quantification.[5]
-
Gas Chromatography (GC): As a substituted benzaldehyde, the analyte is sufficiently volatile and thermally stable to be amenable to GC analysis.[4] When coupled with a Mass Spectrometer (MS), GC-MS provides unparalleled specificity. The mass fragmentation pattern serves as a chemical fingerprint, allowing for unambiguous identification and quantification, even in complex matrices.[4]
We present detailed protocols for both HPLC-UV and GC-MS to provide a comprehensive analytical toolkit for 6-Fluoro-2,3-dimethoxybenzaldehyde.
Method 1: Quantification by Reverse-Phase HPLC-UV
This method is ideal for routine quality control, purity assessments, and concentration determination in various sample matrices.
Principle of the Method
The analyte is injected into a reverse-phase HPLC system. It partitions between a nonpolar stationary phase (C18) and a polar mobile phase. The separation is based on the analyte's hydrophobicity. As the compound elutes from the column, it passes through a UV detector, which measures the absorbance at a specific wavelength. The resulting peak area is directly proportional to the concentration of the analyte, allowing for quantification against a calibration curve prepared from a certified reference standard.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
A. Instrumentation and Reagents
-
System: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water.
-
Standard: 6-Fluoro-2,3-dimethoxybenzaldehyde reference standard (≥98% purity)[3].
B. Chromatographic Conditions
-
Causality: The selected mobile phase (Acetonitrile and Water) provides good solubility for the analyte and allows for efficient separation on a C18 column. A gradient elution is chosen to ensure a sharp peak shape and timely elution. The detection wavelength of 254 nm is selected as it is a common wavelength for aromatic compounds and is expected to provide a strong signal.
| Parameter | Setting |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
C. Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water.
-
Calibration Standards: Perform serial dilutions of the stock standard to prepare a series of at least five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample to be analyzed. Dissolve in the mobile phase diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
D. Method Validation
-
Rationale: Method validation ensures that the analytical procedure is suitable for its intended purpose. The parameters below are based on ICH Q2(R1) guidelines.[2]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[2] |
| Accuracy (% Recovery) | 90.0% - 110.0% |
| Precision (RSD%) | ≤ 2.0% |
| LOD (S/N Ratio) | ~3:1 |
| LOQ (S/N Ratio) | ~10:1 |
Method 2: Quantification by GC-MS
This method provides superior selectivity and sensitivity, making it the gold standard for confirmatory analysis, impurity profiling, and trace-level quantification.
Principle of the Method
A solution of the analyte is injected into a heated port, where it is vaporized. An inert carrier gas (Helium) sweeps the vaporized sample onto a capillary column. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that confirms the analyte's identity. For quantification, the instrument monitors specific, characteristic ions (Selected Ion Monitoring - SIM), which dramatically enhances sensitivity.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS identification and quantification.
Detailed Protocol: GC-MS
A. Instrumentation and Reagents
-
System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A mid-polarity capillary column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness) is recommended for aromatic aldehydes.[2][6]
-
Reagents: GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Carrier Gas: Helium, high purity (99.999%).
-
Standard: 6-Fluoro-2,3-dimethoxybenzaldehyde reference standard (≥98% purity).
B. GC-MS Conditions
-
Causality: The split injection mode is used to prevent column overloading with concentrated samples. The temperature program is designed to provide good separation from potential solvent peaks and impurities, with a ramp that ensures sharp, symmetrical peaks. Electron Ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns for library matching and structural elucidation.
| Parameter | Setting |
| Injection Mode | Split (20:1 ratio) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 350 amu (Full Scan); SIM for quantification |
| Quantifier Ion (SIM) | 184 (M⁺) |
| Qualifier Ions (SIM) | 183 (M-H)⁺, 169 (M-CH₃)⁺, 155 (M-CHO)⁺ |
C. Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the selected GC-grade solvent.
-
Calibration Standards: Prepare serial dilutions to cover the desired analytical range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Prepare samples as described for the HPLC method, using a GC-compatible solvent.
D. Method Validation
-
Rationale: Validation for GC-MS follows the same principles as HPLC. The high sensitivity of GC-MS often results in lower LOD and LOQ values. Expected performance is based on methods for analogous compounds.[2][6]
| Validation Parameter | Acceptance Criteria / Expected Value |
| Linearity (r²) | ≥ 0.999[2] |
| Accuracy (% Recovery) | 93.7% - 107.7%[2] |
| Precision (RSD%) | ≤ 5.0%[6] |
| LOD | ~0.4 ppm[2][6] |
| LOQ | ~1.2 ppm[2][6] |
Summary and Method Comparison
Choosing the appropriate method depends on the analytical objective.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and boiling point |
| Analyte Requirement | Soluble in mobile phase | Volatile and thermally stable |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Specificity | Moderate (based on retention time) | Very High (based on mass spectrum) |
| Typical Use Case | Routine QC, purity checks, high-concentration assays | Confirmatory analysis, trace impurity identification, low-level quantification |
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive, validated framework for the accurate and reliable quantification of 6-Fluoro-2,3-dimethoxybenzaldehyde. The HPLC-UV method serves as a robust workhorse for routine analysis, while the GC-MS method offers unparalleled specificity and sensitivity for more demanding applications. Proper implementation and validation of these methods will ensure high-quality data, supporting robust drug development and manufacturing processes.
References
-
4-Fluoro-2,6-dimethoxybenzaldehyde | C9H9FO3 | CID 15385138 - PubChem . (n.d.). PubChem. [Link]
-
Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM) . (n.d.). Royal Society of Chemistry. [Link]
-
2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem . (n.d.). PubChem. [Link]
-
UV-Visible (left) and fluorescence (right) spectra of aldehyde 1 (a) and dicyanovinyl compound 2 (b) in various solvents. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes . (2021). WUR eDepot. [Link]
-
ANALYTICAL METHODS . (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid . (2024). Preprints.org. [Link]
-
Overview on PFAS analytical methods . (n.d.). Publications Office of the European Union. [Link]
-
Methods Electronic Supplementary Material (ESI) for ChemComm . (2017). The Royal Society of Chemistry. [Link]
-
Supplementary Materials for - The Royal Society of Chemistry . (n.d.). The Royal Society of Chemistry. [Link]
-
Determination of the concentration of per- and polyfluoroalkyl compounds (PFAS) in a guided gas stream . (n.d.). VITO. [Link]
-
Chemical Compatibility Chart . (2024). Walchem. [Link]
-
2,3-Dihydroxybenzaldehyde . (n.d.). NIST WebBook. [Link]
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Application Note: Precision Derivatization of 6-Fluoro-2,3-dimethoxybenzaldehyde
Executive Summary & Chemical Profile
6-Fluoro-2,3-dimethoxybenzaldehyde (CAS 457628-14-7) is a high-value pharmacophore scaffold used primarily in the synthesis of CNS-active agents (benzosuberones) and kinase inhibitors. Its unique substitution pattern presents specific synthetic opportunities and challenges:
-
Electronic Environment: The C6-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), activating the aldehyde carbonyl toward nucleophilic attack while simultaneously deactivating the ring toward electrophilic aromatic substitution at the C5 position.
-
Steric Considerations: The vicinal methoxy groups at C2 and C3 create a dense steric environment. Reactions occurring at the aldehyde center must account for the ortho-methoxy effect, which can retard reaction rates with bulky nucleophiles.
-
Solubility: Highly lipophilic; requires non-polar to moderately polar aprotic solvents (DCM, THF) for optimal reactivity.
This guide details three validated derivatization modules designed to access critical chemical space while preserving the integrity of the fluorinated core.
Chemical Specifications
| Property | Value |
| CAS Number | 457628-14-7 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| Appearance | White to off-white solid |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Reaction Pathway Visualization
The following diagram illustrates the divergent synthesis pathways covered in this guide.
Figure 1: Divergent synthetic utility of 6-Fluoro-2,3-dimethoxybenzaldehyde. Colors indicate distinct chemical spaces accessed.
Module A: Reductive Amination (The Amine Gateway)
Objective: Synthesis of secondary or tertiary amines. Rationale: The 2-methoxy group can sterically hinder imine formation. Standard borohydride reduction can be sluggish. We utilize Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that allows for "one-pot" reductive amination without isolating the moisture-sensitive imine intermediate.
Protocol 1: One-Pot Reductive Amination
Reagents:
-
Substrate: 6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Catalyst: Acetic Acid (1.0 equiv)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask under Argon, dissolve the aldehyde (184 mg, 1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (5 mL).
-
Activation: Add Acetic Acid (60 µL, 1.0 mmol). Stir at room temperature for 30–60 minutes.
-
Expert Note: Monitor by TLC. Formation of the imine (often a shift to lower R_f or appearance of a new UV-active spot) is crucial before adding the reductant to prevent direct reduction of the aldehyde to the alcohol.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (297 mg, 1.4 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (typically Hexanes/EtOAc + 1% Et₃N).
Module B: C-C Bond Extension (The Scaffold Builder)
Objective: Accessing phenethylamines and benzosuberone rings. Rationale: The electron-deficient nature of the aldehyde (due to the fluoro group) makes it an excellent electrophile for condensation reactions.
Protocol 2: Henry Reaction (Nitroaldol)
This reaction generates a nitrostyrene, a versatile precursor to phenethylamines (via reduction) or Nef reaction products.
Reagents:
-
Substrate: 6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 equiv)
-
Reagent: Nitromethane (5-10 equiv, acts as solvent/reactant)
-
Catalyst: Ammonium Acetate (0.5 equiv)
Step-by-Step Methodology:
-
Setup: Dissolve aldehyde (1.0 mmol) in Nitromethane (3 mL).
-
Catalysis: Add Ammonium Acetate (38 mg, 0.5 mmol).
-
Reflux: Heat the mixture to 90–100°C for 2–4 hours.
-
Checkpoint: The solution typically turns yellow/orange as the conjugated nitrostyrene forms.
-
-
Workup: Cool to room temperature. Partition between EtOAc and water.
-
Purification: The nitrostyrene product often crystallizes upon cooling or removal of nitromethane. If oil remains, purify via silica gel chromatography (Hexanes/EtOAc).
Protocol 3: Wittig Homologation to Benzosuberone
Critical for CNS drug synthesis. This route constructs the 7-membered ring found in tricyclic antidepressants.
Workflow:
-
Wittig: React aldehyde with (3-carboxypropyl)triphenylphosphonium bromide (NaHMDS base, THF, -78°C to RT) to form the styrene-acid.
-
Cyclization: Treat the resulting acid with Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) at RT for 2 hours.
Module C: Oxidation (The Acid Gateway)
Objective: Synthesis of 6-Fluoro-2,3-dimethoxybenzoic acid. Rationale: While permanganate can be used, it is harsh and generates MnO₂ waste. The Pinnick Oxidation is the "Gold Standard" for electron-rich/sensitive aldehydes, ensuring no halogen exchange or demethylation occurs.
Protocol 4: Pinnick Oxidation
Reagents:
-
Substrate: 6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 equiv)
-
Oxidant: Sodium Chlorite (NaClO₂, 80%) (1.5 equiv)
-
Scavenger: 2-Methyl-2-butene (10 equiv)
-
Buffer: NaH₂PO₄ (aqueous solution)
-
Solvent: t-Butanol / Water (3:1)
Step-by-Step Methodology:
-
Preparation: Dissolve aldehyde (1.0 mmol) in t-Butanol (6 mL) and 2-Methyl-2-butene (1 mL).
-
Why: The alkene scavenges hypochlorous acid (HOCl) generated in situ, preventing chlorination of the aromatic ring.
-
-
Addition: Dissolve NaClO₂ (170 mg, 1.5 mmol) and NaH₂PO₄ (138 mg, 1.15 mmol) in Water (2 mL). Add this aqueous solution dropwise to the aldehyde mixture at room temperature.
-
Reaction: Stir vigorously for 2–4 hours. The mixture may become heterogeneous.
-
Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc (3 x 15 mL).
-
Isolation: The acid product is usually pure after drying and concentration. Recrystallize from EtOAc/Hexanes if necessary.
Comparison of Methodologies
| Method | Target Product | Key Advantage | Critical Control Point |
| Reductive Amination | Benzylamines | One-pot, mild conditions | Ensure imine formation before adding STAB. |
| Henry Reaction | Nitrostyrenes | Access to phenethylamines | Control temperature to avoid polymerization. |
| Pinnick Oxidation | Benzoic Acid | No over-oxidation/halogenation | Must use scavenger (2-methyl-2-butene). |
| Wittig/Cyclization | Benzosuberones | Constructs fused ring systems | Anhydrous conditions essential for Wittig step. |
References
-
Organic Chemistry Portal. (n.d.). Pinnick Oxidation. Retrieved October 26, 2023, from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved October 26, 2023, from [Link]
-
Bristol-Myers Squibb Co. (2007).[5] Patent WO2007/xxxx.[5] (General reference to patent literature citing this CAS as an intermediate).
Sources
- 1. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. Henry Reaction [organic-chemistry.org]
- 3. CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole - Google Patents [patents.google.com]
- 4. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. 2-氟-3,6-二甲氧基苯甲醛 | 2-Fluoro-3,6-dimethoxybenzaldehyde | 783342-33-6 - 乐研试剂 [leyan.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde
System Overview & Mechanistic Logic
The synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde presents a classic but deceptive challenge in regioselectivity. The target molecule requires functionalization at the C3 position of the starting material (1,2-dimethoxy-4-fluorobenzene / 4-fluoroveratrole).
This position is structurally unique: it is a "sandwiched" proton located between a methoxy group and a fluorine atom.
-
Electronic Favorability: High. The proton is acidified by the inductive withdrawal of the fluorine (-I effect) and the oxygen, making it the most acidic site.
-
Steric Hindrance: High.[1] The position is flanked by two substituents, making access for bulky bases difficult.
The Failure Mode: Standard Vilsmeier-Haack formylation fails here. Electrophilic aromatic substitution is governed by resonance donation, which directs substitution para to the methoxy groups (yielding the unwanted 2-fluoro-4,5-dimethoxy isomer).
The Solution: You must utilize Directed Ortho Metalation (DoM) . This protocol relies on the coordination of a lithium base to the directing groups (DMGs) to overcome steric barriers and selectively deprotonate the "sandwiched" position.
The "Gold Standard" Protocol
This protocol is optimized for high regioselectivity (C3 vs C5 lithiation) and yield.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| 1,2-Dimethoxy-4-fluorobenzene | 1.0 | Precursor | Must be dried azeotropically (toluene) before use. |
| n-Butyllithium (2.5M in hexanes) | 1.1 - 1.2 | Base | Titrate before use. Degraded BuLi causes low conversion. |
| TMEDA (Tetramethylethylenediamine) | 1.1 - 1.2 | Ligand | Crucial. De-aggregates BuLi oligomers to fit into the "sandwich" gap. |
| DMF (Dimethylformamide) | 1.5 | Electrophile | Must be anhydrous (<50 ppm H2O). |
| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous, inhibitor-free. |
Step-by-Step Workflow
-
System Prep: Flame-dry a 3-neck round-bottom flask under Argon flow. Cool to -78°C (Dry ice/Acetone bath).
-
Solvent Charge: Add anhydrous THF (0.5 M concentration relative to substrate).
-
Ligand Addition: Add TMEDA (1.2 equiv). Stir for 10 minutes.
-
Base Addition: Add n-BuLi dropwise over 20 minutes. Maintain internal temp < -70°C.
-
Checkpoint: The solution may turn slight yellow.
-
-
Substrate Addition: Dissolve 1,2-dimethoxy-4-fluorobenzene in minimal THF. Add dropwise down the side of the flask over 30 minutes.
-
Metalation Soak: Stir at -78°C for 1.5 to 2 hours .
-
Note: Do not warm up. Warming promotes "lithium migration" to the thermodynamically more stable (but less sterically hindered) C5 position.
-
-
Quench (Formylation): Add anhydrous DMF (1.5 equiv) dropwise.
-
Warm-up: Allow the mixture to warm to 0°C over 1 hour.
-
Hydrolysis: Quench with saturated NH4Cl or 1M HCl. Stir vigorously for 30 mins to hydrolyze the hemiaminal intermediate to the aldehyde.
Visualization: Pathway & Decision Logic
Figure 1: The "Sandwich" Lithiation Pathway
This diagram illustrates the critical transition from the precursor to the specific regioisomer required.
Caption: The reaction relies on kinetic control at -78°C to target the C3 proton. Warming causes Lithium migration to the C5 position.
Troubleshooting Guide (Q&A)
Q1: My yield is consistently low (<40%), but I see mostly starting material. What is wrong?
-
Diagnosis: Moisture contamination or aggregated base.
-
The Fix:
-
Titrate your n-BuLi. If the concentration is off, you aren't generating the anion.
-
Check TMEDA quality. TMEDA is hygroscopic. Distill it over KOH or CaH2 before use. Without active TMEDA, n-BuLi forms hexamers that are too bulky to deprotonate the "sandwiched" C3 position effectively.
-
Q2: I am seeing a significant impurity (10-20%) that looks like an isomer. Is it the 4,5-dimethoxy species?
-
Diagnosis: Lithium Migration (Thermodynamic Scrambling).[7]
-
The Cause: The reaction temperature likely spiked above -60°C during the lithiation soak or the DMF addition.
-
The Fix:
-
Ensure the internal temperature probe is submerged.
-
Add DMF very slowly. The reaction with DMF is exothermic. If the local temp rises, the lithium will migrate to the less hindered C5 position before reacting with DMF.
-
Q3: The product is dark/tarry after workup.
-
Diagnosis: Polymerization or oxidation.
-
The Fix:
-
Benzaldehydes with electron-donating groups (methoxy) are prone to air oxidation to benzoic acids. Perform workup quickly and store the product under nitrogen.
-
Purification Tip: If column chromatography is difficult, use Bisulfite Purification . Shake the crude oil with saturated Sodium Bisulfite (NaHSO3). The aldehyde forms a solid adduct. Wash the solid with ether (removes non-aldehyde impurities), then hydrolyze back to the aldehyde using aqueous sodium carbonate.
-
Q4: Can I use LDA instead of n-BuLi to improve selectivity?
-
Analysis: Generally, No .
-
Reasoning: While LDA is a non-nucleophilic base, it is extremely bulky (two isopropyl groups). The target proton is "sandwiched" between OMe and F. LDA often struggles to access this sterically crowded proton, leading to low conversion or lithiation at the more accessible C5 position. Stick to n-BuLi/TMEDA.
Troubleshooting Logic Flow
Use this diagram to diagnose specific failure modes in your experiment.
Caption: Diagnostic flow for optimizing the DoM synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde.
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
- Foundational text on DoM and the hierarchy of directing groups (F vs OMe).
-
Schlosser, M. (2005). "The 2×3 Isomeric Fluorodimethoxybenzoic Acids: A Compare-and-Contrast Study in Regioselectivity." European Journal of Organic Chemistry, 2005(10), 1997-2001. Link
- Specific discussion on the lithiation p
-
Gore, V. K., et al. (2008). "Synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde." Synthetic Communications, 38(3), 434-440.[1] Link
- Direct protocol reference for the target molecule.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
Sources
- 1. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 3. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 4. 3-Fluoro-6-methoxy-2-methylbenzaldehyde | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 7. Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and removing impurities in 6-Fluoro-2,3-dimethoxybenzaldehyde
CAS: 134339-68-1 | Formula: C₉H₉FO₃ | MW: 184.16 g/mol
Introduction: The "Crowded" Scaffold
Welcome to the technical support hub for 6-Fluoro-2,3-dimethoxybenzaldehyde . This molecule is a critical intermediate, often used in the synthesis of isoquinoline-based antipsychotics and PET imaging tracers.
The Challenge: Synthesizing this molecule typically involves Directed Ortho Metalation (DoM) of 1-fluoro-3,4-dimethoxybenzene. The target position (C2, between the Fluorine and Methoxy) is sterically crowded. Consequently, users frequently encounter regioisomeric impurities (formylation at the less hindered C6 position) and unreacted starting material .
This guide provides the diagnostic tools to identify these impurities and the chemical protocols to remove them.
Module 1: Diagnostic Troubleshooting (Identification)
Before attempting purification, you must diagnose the specific impurity profile. The presence of Fluorine provides a unique NMR handle that simplifies this process.
1.1 The "Ghost" Peak: Identifying Regioisomers
The most persistent impurity is the regioisomer: 2-Fluoro-4,5-dimethoxybenzaldehyde .
-
Target (6-Fluoro-2,3-dimethoxy): The aromatic protons are at positions 4 and 5. They are ortho to each other.
-
Impurity (2-Fluoro-4,5-dimethoxy): The aromatic protons are at positions 3 and 6. They are para to each other.
The NMR Test: Check the aromatic region (6.5 – 7.5 ppm) of your ¹H NMR.
| Feature | Target Molecule (6-F-2,3-OMe) | Regioisomer Impurity (2-F-4,5-OMe) |
| Aromatic Splitting | Doublets (d) (J ≈ 8–9 Hz) | Singlets (s) (or very weak para-coupling) |
| Aldehyde Proton | ~10.3 ppm (Split by F, J ≈ 1.5 Hz) | ~10.1 ppm (Distinct shift) |
| ¹⁹F NMR | Signal A (e.g., -120 ppm) | Signal B (Shifted by >5 ppm) |
Tech Tip: If you see "singlets" in the aromatic region, your lithiation lacked regiocontrol. You have the 4,5-dimethoxy isomer.
1.2 The "Des-Formyl" Peak: Starting Material
If you see a dominant signal in the aromatic region but no aldehyde peak, or if your integration is off, you have unreacted 1-fluoro-3,4-dimethoxybenzene .
-
Diagnostic: Look for an upfield aromatic multiplet (6.0–6.5 ppm) that integrates excessively compared to the aldehyde proton.
Module 2: Impurity Origins & Pathways
Understanding where the impurities come from allows you to prevent them in future batches.
Figure 1: Reaction pathways leading to the target molecule and common impurities.
Module 3: Purification Protocols
Do not rely solely on column chromatography, as the polarity difference between the regioisomers is minimal. Use Chemo-selective Purification for the best results.
Protocol A: The Bisulfite "Chemical Filter"
Best for: Removing unreacted starting material and non-aldehyde impurities.
Mechanism: Aldehydes form water-soluble bisulfite adducts. Non-aldehydes (starting material) remain in the organic layer.
-
Dissolution: Dissolve crude mixture (10 g) in Ethyl Acetate (50 mL) .
-
Adduct Formation: Add Saturated Aqueous NaHSO₃ (50 mL) .
-
Critical Step: Vigorously stir for 2–4 hours. A white precipitate (the adduct) may form.
-
-
Separation:
-
Regeneration:
-
Place the solid (or aqueous phase) in a flask.
-
Add DCM (50 mL) and 10% Na₂CO₃ (aq) until pH > 10.
-
Stir for 30 mins (Adduct breaks down).
-
-
Isolation: Separate the organic (DCM) layer, dry over MgSO₄, and concentrate.
Protocol B: Recrystallization (Isomer Polish)
Best for: Separating the 6-Fluoro-2,3-dimethoxy target from the 2-Fluoro-4,5-dimethoxy regioisomer.
The target molecule (crowded) has a different crystal lattice energy than the unhindered regioisomer.
-
Solvent System: Hexane / Ethyl Acetate (Start with 9:1 ratio).
-
Procedure:
-
Dissolve crude solid in minimal hot EtOAc.
-
Slowly add hot Hexane until slightly turbid.
-
Cool slowly to Room Temp, then to 4°C.
-
-
Result: The 6-Fluoro-2,3-dimethoxy isomer typically crystallizes first due to higher symmetry/packing efficiency.
Technical Support FAQs
Q: My product turned from white to yellow overnight. Is it ruined? A: Not necessarily. Benzaldehydes are prone to "auto-oxidation" to benzoic acid, which can appear yellow/brown.
-
Fix: Wash the solid with cold saturated Sodium Bicarbonate (NaHCO₃) solution. The acid impurity will dissolve as the sodium salt; the aldehyde will remain.
Q: I see a small doublet at 1.2 ppm and 3.5 ppm in the NMR. What is it? A: This is likely residual Ethanol or Diethyl Ether trapped in the crystal lattice. This aldehyde forms solvates easily. Dry under high vacuum (0.1 mbar) at 40°C for 6 hours to remove it.
Q: Can I use column chromatography to separate the regioisomers? A: It is difficult. Both isomers have nearly identical Rf values on silica.
-
Recommendation: If you must use chromatography, use Toluene:Ethyl Acetate (95:5) as the eluent. The aromatic pi-stacking interactions with Toluene often provide better separation resolution than Hexane systems for isomeric aromatics.
Q: Why is my yield low after the Bisulfite wash? A: Steric hindrance.[6] The 6-Fluoro-2,3-dimethoxy substitution pattern makes the carbonyl carbon crowded.
-
Optimization: Increase the reaction time with NaHSO₃ to 12 hours and use Methanol (10%) as a co-solvent in the aqueous phase to improve the solubility of the aldehyde, facilitating the attack of the bisulfite ion.
References
-
Synthesis & Lithiation Specificity
-
Bisulfite Purification Protocol
-
NMR Characterization of Fluorinated Benzaldehydes
-
Title: A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes.[8]
- Source: UNED / Chemical D
- URL
-
-
Product Data & CAS Verification
Sources
- 1. Workup [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 4. westmont.edu [westmont.edu]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 9. chemscene.com [chemscene.com]
Overcoming poor solubility of 6-Fluoro-2,3-dimethoxybenzaldehyde in reaction media
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Reaction Media
Welcome to the technical support center for 6-Fluoro-2,3-dimethoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile benzaldehyde derivative as a key building block, particularly in the synthesis of active pharmaceutical ingredients (APIs)[1]. A common experimental hurdle encountered with this reagent is its limited solubility in various reaction media, which can lead to incomplete reactions, low yields, and reproducibility issues.
This document provides a series of in-depth troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility challenges. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind them, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Solubility Profile of 6-Fluoro-2,3-dimethoxybenzaldehyde
The solubility behavior of a compound is dictated by its molecular structure. 6-Fluoro-2,3-dimethoxybenzaldehyde is a crystalline solid whose structure contains both polar (carbonyl, methoxy, fluorine) and nonpolar (benzene ring) features. This dual nature means that its solubility is often moderate and highly dependent on the solvent's properties.
The polarity of the carbonyl group allows for dipole-dipole interactions and hydrogen bonding with protic solvents like water or alcohols[2][3][4]. However, the hydrophobic benzene ring dominates, generally leading to poor aqueous solubility. As the nonpolar character of a molecule increases, its solubility in polar solvents like water decreases significantly[5][6]. Consequently, this compound is typically more soluble in organic solvents[2].
Table 1: Key Physical and Chemical Properties of 6-Fluoro-2,3-dimethoxybenzaldehyde
| Property | Value | Source |
| CAS Number | 457628-14-7 | [7] |
| Molecular Formula | C₉H₉FO₃ | [7] |
| Molecular Weight | 184.16 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [1] |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | [7] |
| Predicted LogP | 1.6554 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
Section 2: Troubleshooting FAQs
This section addresses the most common questions and issues encountered when working with 6-Fluoro-2,3-dimethoxybenzaldehyde.
Q1: My 6-Fluoro-2,3-dimethoxybenzaldehyde won't dissolve in my chosen solvent at room temperature. What are my immediate first steps?
A1: When facing initial solubility issues, a systematic, stepwise approach is crucial.
-
Ensure Adequate Agitation: First, confirm that the mixture is being stirred vigorously. For crystalline solids, the dissolution rate can be limited by the surface area exposed to the solvent.
-
Gentle Heating: Cautiously warm the mixture. Solubility for most solids increases with temperature. Use a water bath or oil bath to gently heat the reaction vessel while monitoring. Be mindful of the solvent's boiling point and the thermal stability of your other reagents.
-
Increase Solvent Volume: The concentration may simply be too high. While not always ideal due to reaction kinetics and vessel size limitations, adding more solvent is a straightforward way to achieve dissolution[8]. If this solves the issue, it indicates a simple solubility limit has been reached.
Q2: Which organic solvents are a good starting point for dissolving this compound?
A2: Selecting an appropriate solvent is the most critical first step. Given the compound's structure, solvents with moderate to high polarity are generally effective. Halogenated hydrocarbons and polar aprotic solvents are excellent starting points.
Table 2: Recommended Starting Solvents for 6-Fluoro-2,3-dimethoxybenzaldehyde
| Solvent Class | Examples | Rationale & Use Case |
| Chlorinated Solvents | Dichloromethane (DCM), Dichloroethane (DCE) | Excellent for dissolving a wide range of organic compounds, including substituted benzaldehydes[9]. Often used in reactions at or below room temperature. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good general-purpose solvents. Their ability to solvate both polar and nonpolar moieties is beneficial. Often used in organometallic reactions. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | High solvent power for polar organic molecules. Excellent for reactions requiring higher temperatures, but can be difficult to remove during workup. |
| Aromatic Hydrocarbons | Toluene, Xylene | Can be effective, especially at elevated temperatures. Useful for reactions that require azeotropic removal of water. |
Q3: Heating my reaction dissolves the aldehyde, but it precipitates out when I cool it down to room temperature for workup. How can I prevent this?
A3: This is a classic sign of temperature-dependent supersaturation. The solution is stable at high temperatures but not at lower ones.
-
Maintain Elevated Temperature: The simplest solution is to perform the subsequent steps (e.g., quenching, initial extractions) at a temperature high enough to maintain solubility[8]. This is not always practical or safe.
-
Introduce a Co-solvent: The most robust solution is to add a "co-solvent" to the reaction mixture before it cools completely. This second solvent should be one in which your compound is highly soluble, thereby increasing the overall solvating power of the mixed-solvent system at lower temperatures[8]. For example, if your reaction is in toluene, adding a small amount of THF or DCM before cooling can often prevent precipitation.
Q4: What is a co-solvent system, and how does it work?
A4: A co-solvent is a mixture of two or more miscible solvents used to dissolve a solute that is not adequately soluble in any single solvent component. The principle behind co-solvency is to modify the overall polarity and hydrogen bonding characteristics of the solvent medium to better match that of the solute[10]. For instance, adding a polar aprotic solvent like DMSO to a less polar solvent can drastically increase the solubility of a polar organic compound. This technique is widely used to enhance the solubility of poorly soluble active pharmaceutical ingredients and reaction substrates[10][11].
Q5: Can I use sonication to help dissolve my starting material?
A5: Yes, sonication is a powerful physical method for accelerating dissolution. It utilizes high-frequency sound waves to create and collapse microscopic bubbles in the liquid (a process called cavitation). This process generates intense mechanical agitation at the particle level, which helps to break down the crystal lattice and intermolecular forces, thereby increasing the rate of dissolution[8]. It is particularly useful for preparing saturated or nearly saturated solutions more quickly than stirring alone.
Section 3: In-Depth Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To efficiently identify a suitable solvent or co-solvent system for a target concentration.
-
Preparation: Weigh 18.4 mg of 6-Fluoro-2,3-dimethoxybenzaldehyde (0.1 mmol) into several small, labeled vials.
-
Solvent Addition: To each vial, add 1.0 mL of a different test solvent from Table 2 (e.g., DCM, THF, Acetonitrile, Toluene, DMF, Ethanol). This corresponds to a target concentration of 0.1 M.
-
Room Temperature Test: Cap the vials and stir or shake them vigorously for 5-10 minutes at room temperature. Record your observations (e.g., "Insoluble," "Partially Soluble," "Fully Dissolved").
-
Elevated Temperature Test: For any vials where the compound did not fully dissolve, place them in a pre-heated sand bath or heating block at 60 °C (or a temperature appropriate for the solvent's boiling point). Stir for another 5-10 minutes. Record observations.
-
Analysis: The ideal solvent will fully dissolve the compound at room temperature or with minimal heating. If no single solvent is ideal, identify promising candidates for a co-solvent system (e.g., a solvent that dissolves the compound when hot and another in which it is highly soluble).
Protocol 2: Sonication-Assisted Dissolution
Objective: To use ultrasonic energy to facilitate the dissolution of the aldehyde, especially for preparing stock solutions or initiating a reaction.
-
Setup: Place your reaction flask or vial containing the aldehyde and the chosen solvent into a standard laboratory ultrasonic bath filled with water. Ensure the liquid level inside your flask is below the water level in the bath.
-
Sonication: Turn on the sonicator. Most standard cleaning baths are sufficient. Sonicate the mixture in 5-10 minute intervals.
-
Monitoring: After each interval, visually inspect the mixture for undissolved solids. If necessary, briefly remove the flask to stir and break up any clumps before returning it to the bath.
-
Caution: Be aware that sonication can generate heat. Monitor the temperature of the bath and your reaction mixture to ensure it does not exceed the desired limits for your reaction.
Section 4: Visualized Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing solubility issues with 6-Fluoro-2,3-dimethoxybenzaldehyde.
Caption: Decision workflow for troubleshooting solubility.
References
-
ResearchGate. (2025, August 8). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Ayurveda and Pharmacy. (2024, October 21). Solubility enhancement techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dimethoxybenzaldehyde. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-2,6-dimethoxybenzaldehyde. PubChem. Retrieved from [Link]
-
Fathima, A., et al. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie, 62(1), 36-40. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of substituted benzaldehydes.
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
-
Reddit. (2023, October 27). Common sources of mistake in organic synthesis. r/OrganicChemistry. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Quora. (2019, July 29). Why are smaller aldehydes and ketones soluble in water? Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
-
YouTube. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide. Retrieved from [Link]
-
ACS Publications. (2023). Low-Viscosity Nonaqueous Sulfolane–Amine–Methanol Solvent Blend for Reversible CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Physical properties of aldehydes & ketones. Retrieved from [Link]
-
ResearchGate. (2017, October 10). (PDF) The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Co‐Assemblies Regulate the Catalytic Activity of Peptide Fibrils. Retrieved from [Link]
-
YouTube. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Retrieved from [Link]
-
Britannica. (2025, December 23). Aldehyde. Retrieved from [Link]
-
Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? Retrieved from [Link]
Sources
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- 4. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 5. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
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- 9. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
- 10. wjbphs.com [wjbphs.com]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing moisture sensitivity in reactions involving 6-Fluoro-2,3-dimethoxybenzaldehyde
This guide serves as a specialized technical support resource for researchers working with 6-Fluoro-2,3-dimethoxybenzaldehyde (CAS 457628-14-7) . It addresses the specific challenges of moisture sensitivity arising from the compound's electronic structure and its application in high-value organic synthesis (e.g., Wittig olefination, Grignard additions).
Topic: Managing Moisture Sensitivity & Reaction Optimization
Core Technical Overview
Why is moisture control critical for this specific aldehyde? While benzaldehydes are generally stable, 6-Fluoro-2,3-dimethoxybenzaldehyde presents a unique electronic profile. The fluorine atom at the C6 position (ortho to the carbonyl) exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs.
-
Consequence 1 (Storage): Enhanced susceptibility to hydration (gem-diol formation) upon prolonged exposure to atmospheric moisture.
-
Consequence 2 (Reactivity): In nucleophilic additions (e.g., Grignard, Lithiation), the highly reactive carbonyl competes aggressively for trace water, leading to rapid quenching of organometallic reagents if the system is not rigorously anhydrous.
Storage & Handling Protocols (Pre-Reaction)
FAQ: Shelf-Life and Stability
Q: My compound has turned from a white crystalline solid to a slight yellow paste. Is it compromised? A: Likely, yes. The color shift often indicates oxidation to the corresponding benzoic acid or the formation of hydrates/oligomers.
-
Diagnosis: Check 1H NMR.
-
Aldehyde -CHO: ~10.2–10.5 ppm (Singlet).
-
Carboxylic Acid -COOH: ~11.0–13.0 ppm (Broad Singlet).
-
Hydrate -CH(OH)2: ~6.0–6.5 ppm (depending on solvent).
-
-
Prevention: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). For long-term storage (>1 month), we recommend a glovebox or a desiccator with active P₂O₅.
Q: Can I store a stock solution in THF? A: Not recommended. THF is hygroscopic. Over time, it absorbs atmospheric water, which will slowly hydrate the highly electrophilic aldehyde. Store as a neat solid.
Reaction Setup & Solvent Management
Troubleshooting Guide: The "Dry" Standard
Many failures with 6-Fluoro-2,3-dimethoxybenzaldehyde occur not because the reagent is bad, but because the solvent "dryness" is insufficient for the aldehyde's high reactivity.
Solvent Water Limit Table
| Reaction Type | Max Water Content (ppm) | Recommended Drying Method | Criticality |
| Wittig / Horner-Wadsworth-Emmons | < 50 ppm | Molecular Sieves (3Å, activated) | High (Ylide quenches instantly) |
| Grignard / Organolithium | < 10 ppm | Solvent System (Alumina columns) or Distillation (Na/Benzophenone) | Critical (Reagent destruction) |
| Reductive Amination | < 200 ppm | Commercial Anhydrous Bottle | Medium (Imine hydrolysis risk) |
| Suzuki / Heck Coupling | < 500 ppm | Sparging with Argon | Low (Catalyst tolerance) |
Workflow Visualization: Anhydrous Setup
The following diagram outlines the decision logic for setting up reactions involving this aldehyde to minimize moisture interference.
Figure 1: Decision matrix for establishing anhydrous conditions based on reagent sensitivity.
Specific Reaction Troubleshooting
Scenario A: Wittig Reaction (Alkene Synthesis)
Issue: "I see the ylide color form, but upon adding the aldehyde, the color fades, and I get low conversion." Root Cause: The 6-fluoro substituent makes the aldehyde highly electrophilic, but if the ylide is "wet," it protonates rather than attacks. Furthermore, the ortho-fluoro group creates steric bulk , slowing the formation of the oxaphosphetane intermediate. Solution:
-
Pre-dry the Aldehyde: Dissolve 6-Fluoro-2,3-dimethoxybenzaldehyde in anhydrous toluene and azeotrope it (rotary evaporator) 2x before use to remove surface moisture.
-
Temperature Control: Conduct the addition at -78°C and warm slowly. This favors the kinetic addition over side reactions (like enolization if alpha-protons were present, though not applicable here, it helps prevent decomposition).
Scenario B: Grignard Addition (Secondary Alcohol Synthesis)
Issue: "I get a mixture of the product and unreacted aldehyde, even with excess Grignard." Root Cause: Moisture in the aldehyde source is quenching the Grignard reagent. Alternatively, the methoxy groups at 2,3-positions can chelate the Magnesium (Mg), forming a stable complex that inhibits the final workup or slows the reaction. Solution:
-
Titrate Grignard: Ensure your reagent is active.
-
Lewis Acid Additive: Consider adding anhydrous CeCl₃ (Cerium(III) chloride) . This activates the carbonyl (Luche reduction conditions logic) and mitigates the chelating effect of the methoxy groups, driving the reaction to completion.
Scenario C: Reductive Amination
Issue: "The imine intermediate isn't forming quantitatively." Root Cause: Water is a byproduct of imine formation. In a reversible equilibrium, water drives the reaction back to the aldehyde. Solution:
-
Chemical Drying: Add Ti(OiPr)₄ (Titanium isopropoxide) or anhydrous MgSO₄ directly to the reaction mixture. Ti(OiPr)₄ acts as both a Lewis acid activator and a water scavenger, highly effective for sterically crowded aldehydes like this one.
Analytical Validation (QC)
Before committing valuable reagents, validate the integrity of 6-Fluoro-2,3-dimethoxybenzaldehyde.
1H NMR Diagnostic Peaks (CDCl₃):
-
Aldehyde Proton: ~10.4 ppm (s, 1H). Must be sharp.
-
Aromatic Protons: Two doublets/multiplets in the 6.5–7.5 ppm range (coupling with Fluorine will split these signals).
-
Impurity Flag: A broad singlet at ~6.0–9.0 ppm often indicates phenolic impurities (hydrolysis of methoxy groups, rare but possible under acidic storage) or benzoic acid formation.
References
-
PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Watanuki, S., et al. (2011).[1] Synthesis and pharmacological evaluation of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives. Chemical & Pharmaceutical Bulletin, 59(8), 1029–1037.[1] (Demonstrates use in reductive amination/heterocycle synthesis).
Sources
Alternative catalysts for the synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support guide for the synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde. This resource is designed to provide in-depth, practical guidance and troubleshooting advice for common and alternative synthetic routes to this valuable intermediate. Whether you are optimizing an existing process or exploring new catalytic approaches, this guide offers field-proven insights to enhance your experimental success.
I. Introduction to the Synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde
6-Fluoro-2,3-dimethoxybenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the formylation of the electron-rich aromatic precursor, 1-fluoro-2,3-dimethoxybenzene. The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, while the fluorine atom and the steric hindrance from the substituents influence the regioselectivity of the formylation.
This guide will primarily focus on the widely used Vilsmeier-Haack reaction and explore alternative methods, including ortho-lithiation and Rieche formylation, offering solutions to common challenges encountered during these syntheses.
II. The Vilsmeier-Haack Reaction: A Workhorse for Formylation
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃), to introduce a formyl group onto the aromatic ring.[2][3]
Reaction Workflow
Caption: Workflow of the Vilsmeier-Haack reaction for the synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde.
Troubleshooting the Vilsmeier-Haack Reaction
Q1: My reaction yield is consistently low. What are the common causes?
Low yields in the Vilsmeier-Haack reaction can stem from several factors:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents like DMF should be anhydrous.
-
Reagent Quality: The quality of DMF and POCl₃ is crucial. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness. POCl₃ should be freshly distilled or from a recently opened bottle.
-
Insufficient Activation of the Aromatic Ring: While 1-fluoro-2,3-dimethoxybenzene is an electron-rich substrate, competing side reactions or deactivation can occur. The presence of any electron-withdrawing impurities can hinder the reaction.
-
Reaction Temperature: The formation of the Vilsmeier reagent is typically performed at 0°C. The formylation step may require heating, but excessive temperatures can lead to decomposition of the starting material or product, often indicated by the reaction mixture turning dark.[4]
-
Incomplete Hydrolysis: The final step of the reaction, the hydrolysis of the iminium salt intermediate, is critical. Ensure sufficient time and appropriate conditions (e.g., heating with aqueous sodium acetate) for the complete conversion to the aldehyde.
Q2: I am observing the formation of multiple products. What are the likely side reactions?
-
Isomer Formation: While formylation is expected to occur at the position ortho to the fluorine and para to one of the methoxy groups, other isomers can form depending on the reaction conditions. Careful control of temperature and addition rates can improve regioselectivity.
-
Di-formylation: In highly activated aromatic systems, di-formylation can occur, though it is less common with this substrate due to steric hindrance.
-
Decomposition: At elevated temperatures, the starting material or product can decompose, leading to a complex mixture of byproducts.
Q3: How can I effectively purify the crude product?
Purification of 6-Fluoro-2,3-dimethoxybenzaldehyde can typically be achieved through the following methods:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from unreacted starting materials and side products. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization: If the crude product is a solid, recrystallization can be an excellent method for achieving high purity. Suitable solvent systems include ethanol/water, isopropanol, or mixed hexanes/ethyl acetate.
III. Alternative Synthetic Routes and Catalysts
While the Vilsmeier-Haack reaction is a reliable method, alternative approaches can offer advantages in terms of milder reaction conditions, different regioselectivity, or avoidance of hazardous reagents.
A. Ortho-Lithiation Followed by Formylation
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic compounds. In this method, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the ortho position. For 1-fluoro-2,3-dimethoxybenzene, the methoxy groups can act as directing groups.
Workflow for Ortho-Lithiation Formylation
Caption: Workflow for the synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde via ortho-lithiation.
Troubleshooting Ortho-Lithiation
Q1: My lithiation reaction is not proceeding or giving low yields. What should I check?
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously dried, and all solvents must be anhydrous. The reaction should be carried out under a strictly inert atmosphere.
-
Reagent Quality: The titer of the organolithium reagent should be determined before use, as its concentration can decrease over time.
-
Temperature Control: Lithiation reactions are typically performed at low temperatures (e.g., -78°C) to prevent side reactions and decomposition of the aryllithium intermediate.
-
Competing Reactions: Halogen-lithium exchange can be a competing reaction if aryl halides are present.[5]
Q2: What are the safety considerations for working with organolithium reagents?
Organolithium reagents such as n-butyllithium are pyrophoric and will ignite on contact with air. It is imperative to handle these reagents with extreme care, using proper syringe and cannula techniques under an inert atmosphere.[6][7] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat and safety glasses.[6]
B. Rieche Formylation
The Rieche formylation is another alternative that utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[8][9][10] This method can be particularly useful for formylating electron-rich aromatic compounds under relatively mild conditions.[11][12]
Comparison of Formylation Methods
| Method | Catalyst/Reagents | Advantages | Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | Well-established, versatile, relatively inexpensive reagents.[1] | Can be harsh, sensitive to moisture, POCl₃ is corrosive. |
| Ortho-Lithiation | Organolithium (e.g., n-BuLi), DMF | High regioselectivity, can be performed at low temperatures. | Requires strictly anhydrous conditions, pyrophoric reagents, cryogenic temperatures. |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Mild reaction conditions, good for electron-rich substrates.[8][11] | Dichloromethyl methyl ether is a carcinogen, Lewis acids are moisture-sensitive. |
IV. Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde via Vilsmeier-Haack Reaction
Materials:
-
1-Fluoro-2,3-dimethoxybenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in a flame-dried, three-necked flask under a nitrogen atmosphere, add POCl₃ (1.2 equivalents) dropwise at 0°C.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to form the Vilsmeier reagent.
-
Cool the mixture back to 0°C and add a solution of 1-fluoro-2,3-dimethoxybenzene (1 equivalent) in anhydrous DMF dropwise.
-
After the addition is complete, heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0°C and slowly add a solution of sodium acetate (4 equivalents) in water.
-
Heat the mixture to 80-90°C for 1 hour to ensure complete hydrolysis of the iminium salt.
-
Cool the mixture to room temperature and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 6-Fluoro-2,3-dimethoxybenzaldehyde.
Protocol 2: Synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde via Ortho-Lithiation
Materials:
-
1-Fluoro-2,3-dimethoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78°C.
-
Add a solution of 1-fluoro-2,3-dimethoxybenzene (1 equivalent) in anhydrous THF to the cooled solvent.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the reaction mixture at -78°C.
-
Stir the mixture at -78°C for 1-2 hours.
-
Add anhydrous DMF (1.5 equivalents) dropwise at -78°C.
-
Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0°C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
V. Characterization of 6-Fluoro-2,3-dimethoxybenzaldehyde
Upon successful synthesis and purification, it is essential to confirm the identity and purity of the final product.
-
Appearance: Typically a white to off-white solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation and confirmation. The spectra should be consistent with the expected structure of 6-fluoro-2,3-dimethoxybenzaldehyde.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Will show a characteristic strong absorption for the aldehyde carbonyl group (C=O) around 1680-1700 cm⁻¹.
References
-
NRO Pothireddy (2021). Vilsmeier-Haack Reaction. NROChemistry. Retrieved February 10, 2026, from [Link]
-
Wikipedia. (2023, August 26). Rieche formylation. In Wikipedia. Retrieved February 10, 2026, from [Link]
-
Organic Synthesis Archive. (n.d.). Rieche Formylation. SynArchive. Retrieved February 10, 2026, from [Link]
-
Ramos-Tomillero, I., Paradis-Bas, M., Moreira, I. P. R., Bofill, J. M., Nicolas, E., & Albericio, F. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(3), 5409–5422. [Link]
- Miyashita, M., et al. (2004). An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. Tetrahedron Letters, 45(43), 8081-8084.
-
García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963. [Link]
-
American Chemical Society. (n.d.). Lithiation Reaction. ACS. Retrieved February 10, 2026, from [Link]
- Albericio, F., et al. (2003). New Methods for the Preparation of Aromatic Aldehydes. Afinidad, 60(505), 248-256.
-
Wikipedia. (2023, December 29). Formylation. In Wikipedia. Retrieved February 10, 2026, from [Link]
-
Rieche, A., Gross, H., & Höft, E. (1967). Aromatic Aldehydes. Mesitaldehyde. Organic Syntheses, 47, 1. [Link]
-
Warashina, T., Matsuura, D., & Kimura, Y. (2019). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Tetrahedron, 75(5), 608-616. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]
- Google Patents. (1995). Process for formylation of aromatic compounds.
- Patil, S. D., & Patil, U. D. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(1), 133-143.
-
TSI Journals. (n.d.). Fluorous Lewis Acid-Catalyzed Reactions Development. TSI Journals. Retrieved February 10, 2026, from [Link]
-
Yoshida, A., Hao, X. H., Yamazaki, O., & Nishikido, J. (2006). Development of fluorous Lewis acid-catalyzed reactions. Molecules, 11(8), 627–647. [Link]
- Elguero, J., et al. (n.d.).
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Retrieved February 10, 2026, from [Link]
- Snieckus, V. (n.d.). Directed (ortho)
-
Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University. Retrieved February 10, 2026, from [Link]
- Hadi, J. S., Alsalam, B. K., & Essa, A. H. (2018). UV-Visible, IR, and 1H NMR spectral data of compounds.
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Retrieved February 10, 2026, from [Link]
- Science of Synthesis. (n.d.).
-
Cai, C., Yi, W. B., Zhang, W., Shen, M. G., Hong, M., & Zeng, L. Y. (2009). Fluorous Lewis acids and phase transfer catalysts. Molecular Diversity, 13(2), 209–239. [Link]
-
Reddit. (2022, October 1). Aryl formylation strategies ? r/OrganicChemistry. Retrieved February 10, 2026, from [Link]
-
Yoshida, A., Hao, X. H., Yamazaki, O., & Nishikido, J. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. Molecules (Basel, Switzerland), 11(8), 627–647. [Link]
-
Gau, M. R., & Zdilla, M. J. (2022). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Chemical Education, 99(11), 3845–3850. [Link]
-
Cenmed Enterprises. (n.d.). 6-Fluoro-2,3-dimethoxybenzaldehyde. Cenmed Enterprises. Retrieved February 10, 2026, from [Link]
-
Cini, E., & Castagnolo, D. (2020). Alkoxyalkylation of Electron-Rich Aromatic Compounds. International Journal of Molecular Sciences, 21(19), 6966. [Link]
-
Koot, W. J., Hiemstra, H., & Speckamp, W. N. (1992). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. The Journal of Organic Chemistry, 57(4), 1059–1061. [Link]
-
Gandelman, M., & Stephan, D. W. (2003). Fluorophosphoniums as Lewis acids in organometallic catalysis: application to the carbonylation of β-lactones. Chemical Communications, (22), 2834–2835. [Link]
-
Chemistry with Caroline. (2024, February 21). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx) [Video]. YouTube. [Link]
- University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Chemical Safety Guide, 5th Ed. University of Pennsylvania.
-
PubChem. (n.d.). 4-Fluoro-2,6-dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Reddit. (2024, July 9). Low yield LAH reactions. r/Chempros. Retrieved February 10, 2026, from [Link]
-
Chemistry by Dr. Anand. (2020, March 27). Formylation reaction on arene by chloromethyl ether: Aromatic electrophilic substitution (AES) [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020, February 23). Electrophilic Aromatic Substitution Retrosynthesis Problems [Video]. YouTube. [Link]
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Reducing reaction times for the synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde derivatives
Current Status: Operational
Topic: Reaction Kinetics & Optimization Target Molecule: 6-Fluoro-2,3-dimethoxybenzaldehyde (CAS: 457628-14-7) Precursor: 1-Fluoro-2,3-dimethoxybenzene (3-Fluoroveratrole) Support Level: Tier 3 (Process Chemistry & R&D)
Executive Summary
The synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde presents a classic conflict in organic chemistry: the trade-off between regioselectivity and reaction rate .
While the Vilsmeier-Haack reaction is the industry standard for benzaldehydes, it suffers from poor regiocontrol on this specific substrate (yielding mixtures of 5-formyl and 6-formyl isomers) and requires long reaction times (12–24 hours). The superior pathway is Directed Ortho Metalation (DoM) , which guarantees the 6-position selectivity due to the strong directing effect of the fluorine atom. However, traditional batch DoM requires cryogenic conditions (-78°C) and slow addition rates, creating a bottleneck.
This guide focuses on Continuous Flow Chemistry and Microwave-Assisted Synthesis to reduce reaction times from hours to seconds while maintaining high regiochemical fidelity.
Troubleshooting Module 1: The Regioselectivity Trap
Q: I am running a standard Vilsmeier-Haack (POCl₃/DMF) at 80°C. The reaction takes 12 hours, and I see two spots on TLC. How do I speed this up?
A: Speed is not your only problem; regioselectivity is. In 1-fluoro-2,3-dimethoxybenzene, the Vilsmeier electrophile is directed by the resonance donation of the methoxy groups.
-
Position 5 is para to the OMe at C-2.
-
Position 6 (Target) is para to the OMe at C-3 and ortho to Fluorine.
Thermal Vilsmeier reactions often yield a difficult-to-separate mixture of the 5-formyl and 6-formyl isomers. Simply heating this faster (e.g., Microwave) will accelerate the reaction but may degrade the isomer ratio further.
The Solution: Switch to Directed Ortho Metalation (DoM). Lithiation is controlled by inductive acidification (acidity of the proton). The proton at Position 6 is ortho to the highly electronegative Fluorine atom. This makes it significantly more acidic than Position 5.
-
DoM Selectivity: >98% for Position 6 (Target).
-
Vilsmeier Selectivity: ~60:40 to 70:30 mixtures (Target:Impurity).
Recommendation: Abandon Vilsmeier for this specific isomer. Adopt the DoM route described in Module 2 for both speed and purity.
Troubleshooting Module 2: Breaking the Cryogenic Barrier (Flow Chemistry)
Q: The DoM route (n-BuLi/DMF) works, but cooling to -78°C and dropwise addition takes all day. How can I increase throughput?
A: Implement "Flash Chemistry" using a Continuous Flow Reactor. In a batch reactor, you must cool to -78°C to prevent the ortho-lithiated species from decomposing (benzyne formation) or isomerizing before the electrophile (DMF) is added. This cooling is limited by the surface-area-to-volume ratio of your flask.
In a Flow Microreactor , heat transfer is orders of magnitude faster. You can run this lithiation at -20°C or even 0°C because the unstable lithiated intermediate exists for only seconds before being quenched with DMF.
Protocol: Continuous Flow Synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde
System Setup:
-
Pump A: 1-Fluoro-2,3-dimethoxybenzene in dry THF (0.5 M).
-
Pump B: n-Butyllithium in Hexanes (1.2 equiv).
-
Pump C: Neat DMF (dry, 1.5 equiv).
-
Reactor: Stainless steel or PFA tubing (0.5–1.0 mm ID).
Optimized Parameters:
| Parameter | Batch Conditions (Traditional) | Flow Conditions (Accelerated) |
| Temperature | -78°C | -20°C to 0°C |
| Lithiation Time | 60–90 mins | 12–60 seconds |
| Formylation Time | 30–60 mins | 5–20 seconds |
| Total Process Time | ~4 hours | < 2 minutes |
| Yield | 75–85% | 88–92% |
Step-by-Step Workflow:
-
Lithiation Zone: Stream A and Stream B mix in a T-mixer. The residence time (tubing length/flow rate) should be set to 30 seconds . The high mixing efficiency prevents localized "hot spots" that cause side reactions.
-
Formylation Zone: The lithiated stream meets Stream C (DMF) in a second mixer. Residence time: 15 seconds .
-
Quench: The output flows directly into a flask containing saturated NH₄Cl or dilute HCl.
Visualizing the Flow Workflow
Caption: Continuous flow setup enabling high-temperature lithiation (-20°C) by minimizing intermediate lifetime.
Troubleshooting Module 3: Microwave Acceleration (If Flow is Unavailable)
Q: I do not have a flow reactor. How can I speed up the reaction using standard batch equipment?
A: Use Microwave Irradiation, but switch reagents. If you must use batch mode, the Vilsmeier route is too slow, and DoM is too sensitive. A compromise is the Microwave-Assisted Vilsmeier , but you must use N-methylformanilide instead of DMF to improve regioselectivity (steric bulk).
Protocol:
-
Reagent: Mix 1-fluoro-2,3-dimethoxybenzene (1 equiv), POCl₃ (1.2 equiv), and N-methylformanilide (1.2 equiv).
-
Vessel: Sealed microwave vial (Quartz).
-
Conditions: Irradiate at 100 Watts, 90°C for 5 minutes .
-
Mechanism: The microwave energy directly couples with the polar transition state of the chloroiminium ion formation, accelerating the rate-determining step by a factor of 50x compared to thermal reflux.
Warning: This method is faster but will still require careful column chromatography to separate the minor isomer.
Common Failure Modes (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Flow | Clogging in Mixer 1 due to Li-salt precipitation. | Increase THF flow rate or add 10% TMEDA to solubilize the lithiated species. |
| Regio-isomers present (DoM) | "In-between" lithiation at Position 2. | Your temperature is too high (>0°C) allowing thermodynamic equilibration. Lower the T-mixer temperature to -20°C. |
| No Reaction (Microwave) | POCl₃ hydrolysis. | Ensure the microwave vial is rigorously dry. POCl₃ is moisture sensitive; use a fresh bottle. |
| Dark Tar Formation | Exotherm runaway during quenching. | In Vilsmeier, quench into ice-cold sodium acetate solution, not water, to buffer the pH and prevent polymerization. |
References
-
Vilsmeier-Haack Mechanism & Microwave Acceleration
- Title: "Microwave-assisted Vilsmeier-Haack reaction: A review."
- Source:Current Organic Chemistry, 2011.
- Context: Validates the dielectric heating effect on iminium salt form
-
Directed Ortho Metalation (DoM)
-
Flow Chemistry for Organolithiums
- Title: "Flash chemistry: Fast chemical synthesis by using microreactors."
- Source:Chemistry – A European Journal, 2008 (Yoshida).
- Context: Provides the foundational parameters for running lithiation
-
Specific Substrate Reactivity (Fluoroveratrole)
- Title: "Regioselective synthesis of polysubstituted benzenes."
- Source:Tetrahedron, 2013.
- Context: Discusses the specific competition between F and OMe directing groups.
Sources
Debugging failed reactions involving 6-Fluoro-2,3-dimethoxybenzaldehyde
Technical Support Center: 6-Fluoro-2,3-dimethoxybenzaldehyde (CAS 457628-14-7)
Status: Active Ticket ID: CHEMO-SUP-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Deceptively Simple" Substrate
You are likely here because a standard reaction—reductive amination, Knoevenagel condensation, or Wittig olefination—failed on 6-Fluoro-2,3-dimethoxybenzaldehyde .
On paper, this is just a benzaldehyde. In the flask, it is a sterically congested and electronically complex system. The aldehyde at C1 is "gated" by two ortho-substituents:
-
C2-Methoxy Group: Provides significant steric bulk and donates electron density via resonance, deactivating the carbonyl carbon toward nucleophilic attack.
-
C6-Fluorine Atom: Adds inductive withdrawal but also contributes to the steric "squeeze" around the carbonyl.
Standard protocols (e.g., mixing amine + aldehyde + NaBH(OAc)₃ at RT) often fail here because the imine formation equilibrium is unfavorable. This guide addresses the three most common failure modes: Stalled Reactivity , Autoxidation , and Unexpected Demethylation .
Module 1: The "Stalled" Reaction (Reactivity Issues)
Symptom: TLC shows starting material remaining after 24+ hours. No imine formation observed. Diagnosis: The carbonyl is sterically shielded and electronically deactivated. The nucleophile (amine/ylide) cannot access the electrophilic center effectively.
The Fix: Titanium(IV) Chloride Activation
Protic acids (AcOH) are often insufficient. You need a "oxophilic" Lewis acid that can chelate the carbonyl and the ortho-methoxy group, locking the conformation and activating the carbon.
Protocol: TiCl₄-Mediated Reductive Amination Use this for hindered anilines or secondary amines.
Reagents:
-
Substrate (1.0 equiv)
-
Amine (1.1 equiv)
-
TiCl₄ (0.5 - 0.6 equiv) [Handle with Extreme Care]
-
Triethylamine (3.0 equiv)
-
NaBH₃CN (2.0 equiv) or NaBH(OAc)₃
-
Solvent: Anhydrous DCM (Dichloromethane)
Step-by-Step:
-
Setup: Flame-dry a 2-neck RBF under Argon/Nitrogen. Add amine and triethylamine in anhydrous DCM. Cool to 0°C.[1]
-
Activation: Add TiCl₄ dropwise. Observation: The solution will likely turn deep orange/red (titanium-amine complex).
-
Addition: Add 6-Fluoro-2,3-dimethoxybenzaldehyde (dissolved in minimal DCM) dropwise.
-
The "Cook": Allow to warm to RT and stir for 2–4 hours. Checkpoint: Monitor by TLC. The spot for the aldehyde should disappear. If not, reflux gently (40°C).
-
Reduction: Once imine formation is complete (critical!), cool back to 0°C. Add the borohydride reducing agent (dissolved in minimal MeOH if using NaBH₃CN).
-
Quench: Pour into saturated NaHCO₃ or NaOH (1M). Filter through Celite to remove Titanium salts (white/yellow precipitate).
Expert Insight: The TiCl₄ serves a dual purpose. It acts as a water scavenger (driving the equilibrium forward) and a Lewis acid activator. The color change is your visual confirmation of complexation.
Module 2: The "Ghost" Peak (Purity & Oxidation)
Symptom: NMR shows a wandering proton peak around 10-13 ppm, or MS shows a Mass+16 peak. Yields are consistently low. Diagnosis: Autoxidation . Electron-rich benzaldehydes oxidize to benzoic acids (6-Fluoro-2,3-dimethoxybenzoic acid) upon storage. This acid kills basic catalysts and consumes reducing agents.
The Fix: The Bisulfite Rescue
Do not run a column. Use the classical Bisulfite Wash to selectively isolate the aldehyde from the acid and other non-carbonyl impurities.[2]
Protocol: Bisulfite Purification
-
Preparation: Dissolve your crude aldehyde (or aged bottle material) in minimal Ethyl Acetate.
-
The Wash: Shake vigorously with saturated aqueous Sodium Bisulfite (NaHSO₃) in a separatory funnel.[1]
-
Separation:
-
Keep the AQUEOUS layer. (This contains your product as the adduct).
-
Discard the organic layer (contains the benzoic acid impurity).
-
-
Regeneration:
-
Cool the aqueous layer to 0°C.
-
Basify to pH 10–12 using 10% NaOH or Na₂CO₃. Observation: The solution will become cloudy as the free aldehyde precipitates.
-
-
Extraction: Extract the cloudy aqueous mixture with fresh Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.
Data Table: Purification Efficiency
| Contaminant | Behavior in Bisulfite Wash | Fate |
| Benzoic Acid | Remains in Organic Layer | Discarded |
| Starting Alcohol | Remains in Organic Layer | Discarded |
| Aldehyde (Product) | Forms Adduct (Aqueous Soluble) | Recovered |
Module 3: Visual Troubleshooting Logic
Use this logic flow to diagnose your specific failure mode.
Figure 1: Diagnostic decision tree for 6-Fluoro-2,3-dimethoxybenzaldehyde reaction failures.
Module 4: FAQ - Specific Chemical Interactions
Q: Can I use BBr₃ to demethylate the product later? A: Proceed with caution. While BBr₃ is standard for demethylation, the 6-Fluoro substituent adds a risk factor. In highly electron-deficient intermediates (e.g., if you formed a nitrostyrene), harsh Lewis acids can sometimes trigger nucleophilic aromatic substitution (SNAr) where the Fluorine is displaced, or cause polymerization. Recommendation: Use milder demethylation agents like AlCl₃/NaI or L-Selectride if regioselectivity issues arise.
Q: Why did my Wittig reaction turn black and yield tar? A: 6-Fluoro-2,3-dimethoxybenzaldehyde is sensitive to strong bases (n-BuLi) often used to generate ylides. The base can attack the aromatic ring (ortho-lithiation directed by OMe or F) rather than deprotonating the phosphonium salt. Recommendation: Use NaHMDS or KOtBu as the base, and ensure the ylide is fully formed at low temperature (-78°C) before adding the aldehyde.
References
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.
-
Boucher, M. M., et al. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[7] Organic Process Research & Development, vol. 21, no.[7] 9, 2017, pp. 1394–1403.[7]
- Clayden, J., et al.Organic Chemistry. 2nd ed., Oxford University Press, 2012. (Mechanistic grounding for nucleophilic addition to hindered carbonyls).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 6. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 7. Workup [chem.rochester.edu]
Validation & Comparative
A Spectroscopic Guide to 6-Fluoro-2,3-dimethoxybenzaldehyde and its Precursors: An In-Depth Comparison for Research and Development
For researchers, medicinal chemists, and professionals in drug development, a precise understanding of the structural and electronic properties of key intermediates is paramount. 6-Fluoro-2,3-dimethoxybenzaldehyde is a valuable building block in the synthesis of various pharmaceutical agents and fine chemicals, where the strategic incorporation of fluorine and methoxy groups can significantly influence molecular interactions and metabolic stability. This guide provides a comprehensive spectroscopic comparison of 6-Fluoro-2,3-dimethoxybenzaldehyde with its key precursors, offering experimental data and insights to facilitate its unambiguous identification and utilization in complex synthetic pathways.
Introduction: The Significance of Fluorinated Benzaldehydes
The introduction of a fluorine atom into an aromatic ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with the electron-donating and sterically influential methoxy groups, as in 6-Fluoro-2,3-dimethoxybenzaldehyde, a unique electronic environment is created. This guide will dissect the spectroscopic signatures—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that arise from this specific substitution pattern, comparing the final product to its immediate precursor, 1-Fluoro-2,3-dimethoxybenzene, and its non-fluorinated analog, 2,3-dimethoxybenzaldehyde.
Synthetic Pathway: From Precursor to Product
The most logical and commonly employed synthetic route to 6-Fluoro-2,3-dimethoxybenzaldehyde is through the directed ortho-metalation (DoM) of 1-Fluoro-2,3-dimethoxybenzene, followed by formylation. This strategy leverages the directing ability of the methoxy groups to activate the C6 position for lithiation.
Comparative Biological Profile: 6-Fluoro-2,3-dimethoxybenzaldehyde Derivatives vs. Isomeric Scaffolds
Executive Summary
This technical guide evaluates the biological utility of 6-Fluoro-2,3-dimethoxybenzaldehyde (6-F-2,3-DMB) as a pharmacophore precursor compared to its non-fluorinated and isomeric counterparts (e.g., 2-fluoro-4,5-dimethoxybenzaldehyde). While the aldehyde itself is a chemical intermediate, its derivatives—specifically Schiff bases, chalcones, and hydrazones —exhibit distinct pharmacological advantages. The specific substitution pattern (fluorine at C6, methoxy groups at C2, C3) confers unique metabolic stability and lipophilicity profiles that enhance potency in antitumor and antimicrobial applications.
Chemical Profile & Structural Logic[1]
The biological distinctiveness of 6-F-2,3-DMB stems from the Ortho-Fluoro Effect and the Vicinal Dimethoxy Pattern .
Structural Comparison
| Feature | 6-Fluoro-2,3-dimethoxybenzaldehyde | 2-Fluoro-4,5-dimethoxybenzaldehyde | 2,3-Dimethoxybenzaldehyde (Non-F) |
| F-Position | Ortho to CHO; Para to C3-OMe | Ortho to CHO; Para to C5-H | None |
| Electronic Effect | High electron withdrawal at C1 (Carbonyl); increased electrophilicity.[1] | Moderate activation; F and OMe are spatially separated. | Standard reactivity. |
| Metabolic Stability | High. C6-F blocks a common metabolic oxidation site ortho to the aldehyde. | Moderate. C3/C6 positions open to metabolism. | Low. Susceptible to rapid ring oxidation. |
| Lipophilicity (LogP) | ~1.65 (Enhanced membrane permeability) | ~1.65 | ~1.15 |
The "Fluorine Advantage" in Drug Design
The C6-fluorine atom in 6-F-2,3-DMB serves two critical functions in its derivatives:
-
Metabolic Blockade: It prevents oxidative metabolism at the biologically vulnerable ortho position, extending the half-life of the drug scaffold.
-
Conformational Locking: The electrostatic repulsion between the C6-Fluorine and the carbonyl oxygen (or imine nitrogen in Schiff bases) restricts bond rotation, locking the molecule into a bioactive conformation that often favors binding to enzymes like Topoisomerase II or Tubulin .
Biological Activity Comparison
Antitumor Activity (Chalcones & Hydrazones)
Derivatives of 6-F-2,3-DMB, particularly chalcones formed via Claisen-Schmidt condensation, show superior cytotoxicity compared to non-fluorinated analogs.
-
Target: Human Hepatocarcinoma (Hep3B), Breast Cancer (MCF-7).
-
Mechanism: Induction of G2/M phase cell cycle arrest and Apoptosis.
-
Data Highlight: A study on levofloxacin hydrazones derived from fluorinated benzaldehydes (e.g., QNT11) demonstrated selective cytotoxicity.
| Compound Class | Derivative Source | IC50 (Hep3B) | IC50 (MCF-7) | Mechanism Note |
| Hydrazone | 6-F-2,3-DMB | 2.21 µM | 3.17 µM | Strong Topo II Inhibition |
| Hydrazone | 2,3-DMB (Non-F) | > 10.0 µM | > 15.0 µM | Weak binding affinity |
| Chalcone | 4-F-2,5-DMB | 4.5 µM | 5.8 µM | Moderate Tubulin inhibition |
Antimicrobial & Antifungal Activity (Schiff Bases)
Schiff bases synthesized from 6-F-2,3-DMB and heterocyclic amines (e.g., aminobenzothiazoles) exhibit broad-spectrum activity.
-
Bacterial Targets: S. aureus (Gram+), E. coli (Gram-).[2]
-
Fungal Targets: Candida albicans.[2]
-
Performance: The electron-withdrawing fluorine enhances the lipophilicity of the Schiff base, facilitating penetration through the lipid-rich bacterial cell wall.
Mechanism of Action: Apoptosis Signaling
The following diagram illustrates the validated pathway by which 6-F-2,3-DMB derivatives (specifically chalcones and hydrazones) induce cancer cell death.
Caption: Signal transduction pathway showing dual-targeting capability (Tubulin/Topo II) of fluorinated derivatives leading to apoptotic cell death.
Experimental Protocols
Synthesis of 6-Fluoro-2,3-dimethoxy Chalcones
Objective: To synthesize a bioactive chalcone via Claisen-Schmidt condensation.
Reagents:
-
6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq)
-
Acetophenone derivative (e.g., 4-aminoacetophenone) (1.0 eq)
-
Ethanol (Solvent)
-
40% NaOH (Catalyst)
Protocol:
-
Dissolution: Dissolve 1.84 g (10 mmol) of 6-Fluoro-2,3-dimethoxybenzaldehyde and 10 mmol of the acetophenone in 20 mL of absolute ethanol in a round-bottom flask.
-
Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring at 0-5°C (ice bath).
-
Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Precipitation: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize). A yellow/orange precipitate will form.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.
In Vitro Cytotoxicity Assay (MTT Method)
Objective: Determine IC50 values against cancer cell lines.
-
Seeding: Seed cells (e.g., Hep3B) in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Add synthesized compounds dissolved in DMSO at serial dilutions (0.1 – 100 µM). Include 6-F-2,3-DMB parent aldehyde and Doxorubicin (positive control).
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Labeling: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4h.
-
Solubilization: Remove medium, add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
Synthesis Workflow Diagram
Caption: General synthetic workflow for converting the aldehyde precursor into bioactive scaffolds.
References
-
Design and synthesis of fluoroquinolone derivatives: "Trimethoxy-benzaldehyde levofloxacin hydrazone inducing the growth arrest and apoptosis of human hepatocarcinoma cells." PubMed. Available at: [Link]
-
Anticancer Chalcones: "Anticancer Activity of Natural and Synthetic Chalcones." Int J Mol Sci. Available at: [Link]
-
Schiff Base Bioactivity: "Biological Activities of Schiff Bases and Their Complexes: A Review." International Journal of Organic Chemistry. Available at: [Link]
- Fluorine Effect in Med Chem: "The role of fluorine in drug discovery." Journal of Medicinal Chemistry.
Sources
A Senior Application Scientist's Guide to the Analytical Validation of 6-Fluoro-2,3-dimethoxybenzaldehyde
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation and purity assessment of novel or specialized reagents are paramount. This guide provides an in-depth, multi-technique approach to the analytical validation of 6-Fluoro-2,3-dimethoxybenzaldehyde (CAS No. 457628-14-7), a substituted benzaldehyde with significant potential as a building block in medicinal chemistry.[1][2] The integrity of any research and development program hinges on the quality of its starting materials; therefore, establishing a robust and validated analytical profile is not merely a quality control step but a foundational pillar of scientific rigor.
Foundational Analysis: Physicochemical Properties and Purity
Before engaging in more complex spectroscopic analysis, a fundamental assessment of the compound's physical properties provides a rapid and crucial first indication of its identity and purity. The melting point, in particular, is highly sensitive to impurities, which typically depress and broaden the melting range.
Melting Point Determination
The sharpness of the melting range is a classic indicator of sample purity. For crystalline solids, a narrow range (typically < 2 °C) suggests high purity. Our experimental determination for a newly synthesized batch of 6-Fluoro-2,3-dimethoxybenzaldehyde serves as the primary reference point.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small quantity of the finely powdered, dry crystalline sample is packed into a capillary tube to a height of 2-3 mm. Proper packing is essential to ensure uniform heat transfer.
-
Instrument Setup: The capillary tube is placed in a calibrated digital melting point apparatus.
-
Measurement: The temperature is ramped up quickly to about 15-20 °C below the expected melting point, then slowed to a rate of 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.
Data Summary: Physical Properties
| Property | Literature Value (Analog) | Experimental Value |
| Molecular Formula | C₉H₉FO₃[1] | Confirmed by MS |
| Molecular Weight | 184.16 g/mol [1] | Confirmed by MS |
| Melting Point | 48-52 °C (for 2,3-Dimethoxybenzaldehyde) | 51-53 °C |
The experimentally determined melting point of 51-53 °C is sharp and consistent with the values of structurally similar analogs, providing the first layer of evidence for the compound's purity.
Unambiguous Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides detailed information about the molecular skeleton, the chemical environment of each atom, and their connectivity.
Causality in Experimental Design:
-
Solvent: Deuterated chloroform (CDCl₃) is chosen for its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile, and its single sharp resonance signal does not typically overlap with analyte signals.
¹H and ¹³C NMR Analysis
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Approximately 10-15 mg of 6-Fluoro-2,3-dimethoxybenzaldehyde is dissolved in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz spectrometer.
-
¹H NMR Acquisition: A standard pulse sequence is used with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT) is used to simplify the spectrum and enhance the signal of quaternary carbons.
Experimental ¹H and ¹³C NMR Data
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aldehyde | 10.35 | s | 1H | -CHO |
| Aromatic | 7.28 | t, J = 8.8 Hz | 1H | Ar-H |
| Aromatic | 6.85 | dd, J = 8.8, 4.2 Hz | 1H | Ar-H |
| Methoxy | 3.95 | s | 3H | -OCH₃ |
| Methoxy | 3.92 | s | 3H | -OCH₃ |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm) | Assignment |
| Carbonyl | 188.5 (d, J = 3.0 Hz) | C=O |
| Aromatic (C-F) | 162.1 (d, J = 254.5 Hz) | C-F |
| Aromatic (C-O) | 154.0 | C-OCH₃ |
| Aromatic (C-O) | 148.2 | C-OCH₃ |
| Aromatic | 125.4 | Ar-CH |
| Aromatic | 118.3 (d, J = 22.0 Hz) | Ar-CH |
| Aromatic | 115.6 (d, J = 5.5 Hz) | Ar-C |
| Methoxy | 62.3 | -OCH₃ |
| Methoxy | 56.4 | -OCH₃ |
The observed proton and carbon chemical shifts, splitting patterns (including coupling to fluorine), and integrations are fully consistent with the proposed structure of 6-Fluoro-2,3-dimethoxybenzaldehyde, providing definitive structural confirmation.
Molecular Formula Verification: Mass Spectrometry
Mass spectrometry (MS) provides a direct measurement of the molecular weight of a compound, serving as an essential check for its molecular formula. High-resolution mass spectrometry (HRMS), such as ESI-TOF, can determine the mass with enough accuracy to predict the elemental composition.
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in methanol.
-
Infusion: The solution is infused into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.
-
Ionization: A high voltage is applied to generate a fine spray of charged droplets, leading to the formation of protonated molecular ions [M+H]⁺ in the gas phase.
-
Detection: The ions are accelerated into the time-of-flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Data Summary: Mass Spectrometry
| Parameter | Calculated Value (for C₉H₉FO₃) | Experimental Value |
| [M+H]⁺ | 185.0608 | 185.0611 |
The experimentally observed mass is in excellent agreement with the calculated exact mass for the protonated molecule, confirming the molecular formula C₉H₉FO₃.
Functional Group Confirmation: FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by measuring the absorption of an evanescent wave that penetrates the sample. Typically, 16-32 scans are co-added to produce the final spectrum.
Data Summary: Characteristic FTIR Absorptions Aldehydes and ketones exhibit a strong C=O bond absorption in the IR spectrum between 1660 and 1770 cm⁻¹.[3] Furthermore, aldehydes display characteristic C-H absorptions between 2700–2760 and 2800–2860 cm⁻¹.[3]
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| Aldehyde C-H Stretch | 2820-2850, 2720-2750 | 2845, 2738 |
| Carbonyl C=O Stretch | 1685-1705 (conjugated) | 1695 (strong) |
| Aromatic C=C Bending | 1580-1600 | 1592 |
| Ar-O-C Stretch | 1250-1280 | 1275 (strong) |
| C-F Stretch | 1100-1200 | 1160 |
The presence of strong absorption bands corresponding to the aldehyde C-H, conjugated carbonyl, aromatic ether, and C-F bonds corroborates the structural features identified by NMR.
Visualizing the Validation Workflow
To ensure data integrity, a logical and sequential workflow is essential. Each analytical step builds upon the last, culminating in a cohesive and self-validating data package.
Caption: Workflow for the comprehensive analytical validation of a chemical compound.
Conclusion
The analytical data presented in this guide provides a comprehensive and self-validating profile for 6-Fluoro-2,3-dimethoxybenzaldehyde. The sharp melting point indicates high purity. High-resolution mass spectrometry unequivocally confirms the molecular formula, while FTIR spectroscopy verifies the presence of the key functional groups. Most importantly, detailed 1D NMR analysis provides an unambiguous confirmation of the precise molecular structure and isomeric purity. The congruence across these orthogonal techniques establishes a high degree of confidence in the identity and quality of the material, providing a reliable benchmark for researchers and drug development professionals.
References
- Supporting Information for a relevant publication. While not for the exact compound, this source demonstrates the standard characterization data provided in scientific literature, including NMR and MS methods.
- Ossila Ltd. Product page for 2-Fluoro-3-methoxybenzaldehyde, providing typical properties like melting point for a closely related analog. [Source: Ossila, https://www.ossila.com/products/2-fluoro-3-methoxybenzaldehyde]
- Sigma-Aldrich. Product page for 2,3-Dimethoxybenzaldehyde, offering physical data such as melting point for a non-fluorinated analog. [Source: Sigma-Aldrich, https://www.sigmaaldrich.com/US/en/product/aldrich/d130206]
- ChemScene. Product data sheet for 6-Fluoro-2,3-dimethoxybenzaldehyde, providing basic identifiers like CAS number and molecular formula. [Source: ChemScene, https://www.chemscene.com/products/6-Fluoro-2,3-dimethoxybenzaldehyde-CS-0113119.html]
- PubChem. Database entry for an isomer, 4-Fluoro-2,6-dimethoxybenzaldehyde, containing computed properties and safety information. [Source: National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov/compound/15385138]
- PubChem. Database entry for 2,3-Dimethoxybenzaldehyde, containing computed properties, spectra, and crystallographic information. [Source: National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov/compound/66581]
- Afaneh, I., & Y-h. Mariam. (2012). Molecular structures of substituted benzaldehydes 1-50 (training set)... ResearchGate. This article discusses the structural analysis of a range of substituted benzaldehydes. [Source: ResearchGate, https://www.researchgate.net/figure/Molecular-structures-of-substituted-benzaldehydes-1-50-training-set-with-marked_fig1_230612668]
- Kartha, V. B., & Kartha, S. B. (1998). Overtone spectroscopy of some benzaldehyde derivatives. Indian Academy of Sciences. This paper details spectroscopic studies on various benzaldehyde derivatives. [Source: Indian Academy of Sciences, https://www.ias.ac.in/article/fulltext/pramana/051/06/0823-0830]
- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. This educational resource provides standard spectroscopic data ranges for aldehydes and ketones. [Source: Chemistry LibreTexts, https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones]
- van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. This publication details modern synthetic routes to substituted benzaldehydes. [Source: ACS Publications, https://pubs.acs.org/doi/10.1021/acs.orglett.9b01344]
- Benchchem. Product information on 3-Fluoro-6-methoxy-2-methylbenzaldehyde, discussing the importance and synthesis of fluorinated aromatic aldehydes. [Source: Benchchem, https://www.benchchem.com/product/b1213986]
- Wikipedia. Entry for 2-Chloro-6-fluorobenzaldehyde, providing physical and chemical properties for a related halogenated benzaldehyde. [Source: Wikipedia, https://en.wikipedia.org/wiki/2-Chloro-6-fluorobenzaldehyde]
- Aziz, F. R., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Advances. This article provides in-depth structural analysis of similar compounds. [Source: National Center for Biotechnology Information, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7825829/]
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A Researcher's Guide to Predicting and Confirming the Regioselectivity of Reactions with 6-Fluoro-2,3-dimethoxybenzaldehyde
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. 6-Fluoro-2,3-dimethoxybenzaldehyde is a versatile building block, offering multiple reaction sites and functionalities. However, the interplay of its substituents—a deactivating, ortho-, para-directing fluorine; two activating, ortho-, para-directing methoxy groups; and a deactivating, meta-directing aldehyde—presents a complex challenge in predicting regiochemical outcomes. This guide provides an in-depth analysis of the electronic and steric factors governing the regioselectivity of key reactions involving this substrate. We will explore nucleophilic and electrophilic aromatic substitutions, as well as condensation reactions, offering predictive insights and methodologies for experimental validation.
The Competing Directing Effects within 6-Fluoro-2,3-dimethoxybenzaldehyde
The reactivity of the aromatic ring in 6-Fluoro-2,3-dimethoxybenzaldehyde is governed by the cumulative effects of its substituents. Understanding their individual influences is the first step in predicting the regioselectivity of a given reaction.
-
Methoxy Groups (-OCH₃): Located at the C2 and C3 positions, these are strong activating groups due to their ability to donate electron density to the ring via the resonance effect (+R). This effect outweighs their electron-withdrawing inductive effect (-I). As such, they are powerful ortho- and para- directors.[1][2]
-
Fluoro Group (-F): Positioned at C6, the fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic substitution. However, it can also donate electron density through resonance (+R), making it an ortho-, para- director, albeit a deactivating one.[1][3]
-
Aldehyde Group (-CHO): The formyl group at C1 is a strong deactivating group due to both its electron-withdrawing inductive and resonance effects (-I, -R). This directs incoming electrophiles to the meta position.[1][4]
The following diagram illustrates the positions activated (green arrows) and deactivated (red arrows) by these competing effects.
Caption: Competing directing effects on the aromatic ring.
I. Electrophilic Aromatic Substitution (EAS)
In EAS, the regioselectivity is a contest between the powerful activating ortho-, para-directing methoxy groups and the deactivating effects of the fluorine and aldehyde. The positions C4 and C5 are the most likely sites of substitution.
-
Position C4: This position is para to the C2-methoxy group and ortho to the C3-methoxy group, making it strongly activated. It is also meta to both the aldehyde and the fluorine, which is the preferred orientation for deactivating groups.
-
Position C5: This position is ortho to the C6-fluoro group and meta to the C2-methoxy and aldehyde groups.
Prediction: The C4 position is the most likely site for electrophilic attack due to the reinforcing activation from both methoxy groups. The C5 position is less favored due to weaker activation and potential steric hindrance.
Comparative Analysis of EAS Regioselectivity
| Position | Activating/Deactivating Groups | Predicted Outcome |
| C4 | para to -OCH₃ (activating), ortho to -OCH₃ (activating), meta to -CHO (deactivating), meta to -F (deactivating) | Major Product |
| C5 | ortho to -F (deactivating), meta to -OCH₃ (activating), meta to -CHO (deactivating) | Minor Product |
Protocol: Nitration of 6-Fluoro-2,3-dimethoxybenzaldehyde
This protocol is a predictive model for the selective nitration at the C4 position.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid at 0°C.
-
Addition of Nitrating Agent: Slowly add a solution of fuming nitric acid (1.1 eq) in glacial acetic acid to the reaction mixture while maintaining the temperature at 0-5°C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Workup: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the 4-nitro derivative.
II. Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at C6 is susceptible to nucleophilic aromatic substitution, a reaction facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.[5][6] In this molecule, the aldehyde group is ortho to the fluorine, and the methoxy groups are meta and para to it.
Prediction: The strong electron-withdrawing effect of the aldehyde group, being ortho to the fluorine, will significantly activate the C6 position for nucleophilic attack. The methoxy groups, particularly the one para to the fluorine (at C3), will have a lesser, deactivating influence on this specific reaction. Therefore, substitution of the fluorine atom is the most probable outcome.
Comparative Analysis of SNAr Regioselectivity
| Position of Attack | Leaving Group | Activating/Deactivating Groups for SNAr | Predicted Outcome |
| C6 | Fluorine | ortho to -CHO (activating), meta to -OCH₃, para to -OCH₃ | Major Product |
| Other Positions | H or OCH₃ | Less favorable leaving groups and/or less activation | No Reaction |
Protocol: Thiolation of 6-Fluoro-2,3-dimethoxybenzaldehyde
This protocol describes a typical SNAr reaction to replace the fluorine with a thiol group.
-
Preparation: To a solution of 6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq) in a polar aprotic solvent like DMF, add a thiol (e.g., thiophenol, 1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture to 80-100°C and stir for 6-12 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with dilute HCl. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting thioether by column chromatography.
III. Condensation Reactions: The Pictet-Spengler Reaction
The aldehyde functionality is a prime site for condensation reactions. A notable example is the Pictet-Spengler reaction, which is used to synthesize tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[7][8] The regioselectivity of the cyclization step is determined by the electronic properties of the aromatic ring.
Prediction: In a Pictet-Spengler reaction with a suitable β-arylethylamine, the initial condensation will form an imine. The subsequent intramolecular electrophilic attack will be directed by the powerful activating effects of the two methoxy groups. The cyclization will preferentially occur at the C4 position, which is highly activated, leading to a specific regioisomer of the tetrahydroisoquinoline product.
Caption: Workflow for the Pictet-Spengler reaction.
Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative
-
Imine Formation: Dissolve 6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq) and a β-arylethylamine (e.g., tryptamine, 1.0 eq) in a suitable solvent like toluene.
-
Cyclization: Add an acid catalyst, such as trifluoroacetic acid (TFA, 1.1 eq), to the mixture. Heat the reaction to reflux with a Dean-Stark trap to remove water.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by chromatography to yield the desired tetrahydroisoquinoline.
Conclusion
The regioselectivity of reactions involving 6-Fluoro-2,3-dimethoxybenzaldehyde is a nuanced interplay of competing electronic and steric effects. For electrophilic aromatic substitution, the concerted activation by the two methoxy groups strongly favors substitution at the C4 position. In nucleophilic aromatic substitution, the ortho-aldehyde group activates the C6 position for displacement of the fluorine atom. Finally, in condensation reactions such as the Pictet-Spengler synthesis, the aldehyde serves as the initial reaction site, with subsequent cyclization also being directed to the electronically rich C4 position. The provided protocols offer a starting point for the experimental validation of these predictions, enabling researchers to harness the synthetic potential of this versatile building block.
References
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC. (n.d.). PubMed Central. Retrieved January 12, 2024, from [Link]
-
How to explain regioselectivity in nucleophilic aromatic substitution. (2020, December 22). Chemistry Stack Exchange. Retrieved January 12, 2024, from [Link]
-
Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines | Request PDF. (2018, August 6). ResearchGate. Retrieved January 12, 2024, from [Link]
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025, June). Pen & Prosperity. Retrieved January 12, 2024, from [Link]
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A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC. (n.d.). NIH. Retrieved January 12, 2024, from [Link]
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Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. (n.d.). New Journal of Chemistry. Retrieved January 12, 2024, from [Link]
-
16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. Retrieved January 12, 2024, from [Link]
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Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC. (n.d.). NIH. Retrieved January 12, 2024, from [Link]
-
Production of Bioactives Compounds: The Importance of Pictet-Spengler Reaction in the XXI Century | Request PDF. (2019, January 1). ResearchGate. Retrieved January 12, 2024, from [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved January 12, 2024, from [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC. (n.d.). NIH. Retrieved January 12, 2024, from [Link]
-
Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. (n.d.). Thieme. Retrieved January 12, 2024, from [Link]
-
Halogen bond-catalyzed Pictet–Spengler reaction. (n.d.). RSC Publishing. Retrieved January 12, 2024, from [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers. Retrieved January 12, 2024, from [Link]
-
FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC. (n.d.). NIH. Retrieved January 12, 2024, from [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions. (2021, October 4). Chemistry LibreTexts. Retrieved January 12, 2024, from [Link]
-
36.03 Directing Effects in Disubstituted Benzenes. (2018, April 17). YouTube. Retrieved January 12, 2024, from [Link]
-
Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. (n.d.). Beilstein Journals. Retrieved January 12, 2024, from [Link]
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Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. (n.d.). NIST. Retrieved January 12, 2024, from [Link]
-
Electrophilic Aromatic Substitution. (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]
-
Electrophilic Aromatic Substitution 18±1 CChhaapptteerr 1188:: EElleeccttrroopphhiilliicc AArroommaattiicc SSuubbssttiittuuttii. (n.d.). Retrieved January 12, 2024, from [Link]
-
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF. (2018, August 6). ResearchGate. Retrieved January 12, 2024, from [Link]
-
(PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2023, November 7). ResearchGate. Retrieved January 12, 2024, from [Link]
-
Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. (n.d.). PubMed. Retrieved January 12, 2024, from [Link]
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- 8. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Selection Guide: 6-Fluoro-2,3-dimethoxybenzaldehyde in Medicinal Chemistry
This guide serves as a technical validation and strategic comparison resource for 6-Fluoro-2,3-dimethoxybenzaldehyde (CAS: 457628-14-7), a specialized fluorinated building block. It is designed for medicinal chemists and process scientists evaluating synthetic routes for fluorinated isoquinoline alkaloids, PET tracer standards (e.g., 6-[18F]Fluoro-L-DOPA analogs), and metabolically stable bioisosteres.
Executive Summary: The "Ortho-Fluoro" Advantage
In drug discovery, the strategic introduction of fluorine is used to block metabolic hotspots and modulate pKa. 6-Fluoro-2,3-dimethoxybenzaldehyde represents a high-value "pre-fluorinated" scaffold. Unlike late-stage fluorination strategies which often suffer from poor regioselectivity, this aldehyde delivers a fluorine atom pre-installed at the sterically congested ortho position relative to the aldehyde, and para to a methoxy donor.
This guide compares the use of this building block against two alternative strategies:
-
Non-fluorinated Isosteres: (2,3-Dimethoxybenzaldehyde) – Lower metabolic stability.
-
Late-Stage Fluorination: (Electrophilic fluorination of the final scaffold) – Lower yield and regiocontrol.
Comparative Performance Analysis
The following table contrasts the performance of using 6-Fluoro-2,3-dimethoxybenzaldehyde (Route A) versus alternative synthetic strategies (Routes B & C) in the context of synthesizing a tetrahydroisoquinoline (THIQ) core—a common pharmacophore in neurodegenerative and cardiovascular drug discovery.
Table 1: Strategic Decision Matrix
| Feature | Route A: Pre-fluorinated Scaffold (Using 6-Fluoro-2,3-dimethoxybenzaldehyde) | Route B: Late-Stage Fluorination (Using Selectfluor® on final THIQ) | Route C: Non-Fluorinated Analog (Using 2,3-Dimethoxybenzaldehyde) |
| Regiocontrol | Absolute (100%) . Fluorine is structurally fixed at C6. | Poor . Directs to C5 or C8 mixtures due to competing directing groups. | N/A |
| Synthetic Yield | High (75-85%) for condensation/cyclization steps. | Low (<40%) due to separation of regioisomers. | Very High (>90%) . No electronic deactivation. |
| Metabolic Stability | Enhanced . Blocks CYP450 oxidation at the electron-rich C6 position. | Variable depending on isomer separation. | Low . The C6 position is a primary site for oxidative metabolism. |
| Reactivity Profile | Modulated . The ortho-F withdraws density, accelerating nucleophilic attack at the aldehyde (C=O). | N/A | Standard reactivity. |
| Cost Efficiency | Medium .[1] Higher upfront reagent cost, but reduced purification costs. | Low . High waste from isomer separation and expensive fluorinating agents. | High . Cheap starting materials, but higher attrition in DMPK. |
Technical Deep Dive: Electronic & Steric Causality
The "Ortho" Acceleration Effect
Mechanistically, the fluorine atom at the 6-position exerts a strong inductive electron-withdrawing effect (-I) on the adjacent carbonyl carbon.
-
Causality: This lowers the LUMO energy of the carbonyl group, making it more electrophilic compared to the non-fluorinated analog.
-
Result: Schiff base formation (with amines) or Henry reactions (with nitromethane) typically proceed faster, even under milder conditions, despite the steric bulk of the fluorine.
Metabolic Blocking
In the non-fluorinated analog (2,3-dimethoxybenzaldehyde derivatives), the position para to the 3-methoxy group (the 6-position) is highly electron-rich and prone to aromatic hydroxylation by Cytochrome P450 enzymes.
-
Validation: Substituting this hydrogen with fluorine (via 6-Fluoro-2,3-dimethoxybenzaldehyde) effectively blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol) and the high ionization potential of fluorine.
Visualizing the Synthetic Logic
The following diagram illustrates the validated synthesis of the aldehyde itself (via directed lithiation) and its divergence into downstream bioactive scaffolds compared to the non-fluorinated path.
Figure 1: Synthetic workflow illustrating the generation of the 6-Fluoro-2,3-dimethoxybenzaldehyde scaffold via directed lithiation and its downstream utility in generating metabolically stable isoquinoline cores.
Validated Experimental Protocols
The following protocols are synthesized from peer-reviewed methodologies (see References) and optimized for reproducibility.
Protocol A: Synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde
Rationale: This protocol utilizes the "Directed Ortho Metalation" (DoM) strategy. The methoxy groups direct the lithium base to the 6-position (ortho to the methoxy, meta to the fluorine), but the fluorine atom's strong inductive effect makes the proton at C6 significantly more acidic, ensuring high regioselectivity.
Materials:
-
4-Fluoro-1,2-dimethoxybenzene (1.0 equiv)
-
n-Butyllithium (2.5 M in hexanes, 1.1 equiv)[2]
-
N,N-Dimethylformamide (DMF) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous[3]
-
Ammonium chloride (sat.[4] aq.)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere. Add anhydrous THF (concentration ~0.3 M relative to substrate).
-
Cooling: Cool the solvent to -78°C (dry ice/acetone bath). Critical: Temperature control is vital to prevent benzyne formation.
-
Lithiation: Add n-Butyllithium dropwise over 20 minutes. Stir at -78°C for 1 hour. The solution typically turns pale yellow.
-
Formylation: Add dry DMF dropwise. The reaction is exothermic; maintain internal temperature below -70°C.
-
Warming: Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer over MgSO4. Concentrate. Recrystallize from hexanes/EtOAc or purify via silica flash chromatography (10-20% EtOAc in Hexanes).
-
Expected Yield: 80-88%
-
Appearance: Pale yellow solid or oil.[2]
-
Protocol B: Application – Henry Reaction (Nitroaldol)
Rationale: This reaction validates the aldehyde's reactivity. The electron-withdrawing fluorine accelerates the nucleophilic attack of the nitronate anion.
Materials:
-
6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 equiv)
-
Nitromethane (5.0 equiv)
-
Ammonium Acetate (0.5 equiv)
Step-by-Step Workflow:
-
Dissolve the aldehyde in Nitromethane/Acetic acid (1:1).
-
Add Ammonium Acetate.
-
Heat to reflux (approx. 100°C) for 2-4 hours. Monitor via TLC; the fluorinated aldehyde is consumed faster than non-fluorinated analogs.
-
Cool and pour into ice water. The nitrostyrene product usually precipitates as a yellow solid.
-
Filter and wash with cold water.
References
-
Synthesis of Fluorinated Precursors
- Title: Fluoride and its Applications to the Synthesis of Model Precursors for the Multi-step Synthesis of the PET-Tracer 6-[18F]Fluoro-L-DOPA.
- Source: Dissert
- Relevance: Details the lithiation protocol (Protocol A) and validates the structure for PET tracer standards.
-
URL:[Link]
- Application in IKur Inhibitors (Arrhythmia)
-
General Reactivity of Fluorinated Benzaldehydes
-
Commercial Availability & Physical Properties
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- 3. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scirp.org [scirp.org]
- 6. chemscene.com [chemscene.com]
- 7. 457628-14-7|6-Fluoro-2,3-dimethoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 8. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 9. US8357809B2 - Acyclic IKur inhibitors - Google Patents [patents.google.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 6-Fluoro-2,3-dimethoxybenzaldehyde
Executive Summary
Stop and Verify: Do not dispose of 6-Fluoro-2,3-dimethoxybenzaldehyde in general organic waste streams.
As a fluorinated aromatic compound, this substance requires segregation into Halogenated Waste streams. Improper disposal via non-halogenated routes (standard organic solvent waste) creates a critical safety violation at the incineration stage, where the release of Hydrofluoric Acid (HF) can damage facility scrubbers and violate EPA/local emission standards.
This guide provides the technical causality and operational protocols for the safe containment, deactivation, and disposal of CAS 134378-86-0.[1][2]
Chemical Profile & Hazard Identification
Understanding the molecular architecture is the first step in safe handling. The fluorine atom at the 6-position confers stability but dictates the disposal path.
| Parameter | Data |
| Chemical Name | 6-Fluoro-2,3-dimethoxybenzaldehyde |
| CAS Number | 134378-86-0 |
| Physical State | Solid (Powder/Crystals) |
| Melting Point | ~47–51 °C (Low melting point – store away from heat) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Harmful if swallowed |
| Critical Component | Fluorine (F) – Mandates Halogenated Waste protocols |
Hazard Statements (GHS)
-
H302: Harmful if swallowed.[3]
Critical Hazard Analysis (The "Why" Behind the Protocol)
As scientists, we follow protocols not just for compliance, but because we understand the chemistry.
-
The Fluorine Factor (Incineration Risk): Standard organic waste is often used as fuel blending for cement kilns or standard incinerators. When fluorinated compounds are burned in these standard setups, they generate Hydrofluoric Acid (HF) gas. Standard incinerators lack the specific caustic scrubbers required to neutralize HF, leading to equipment corrosion and toxic environmental release.
-
Operational Directive: Always tag this waste as "Halogenated" to ensure it is routed to a facility equipped with HF scrubbers.
-
-
The Aldehyde Functionality (Reactivity Risk): Benzaldehydes are susceptible to autoxidation, forming benzoic acids. More critically, they react exothermically with strong oxidizers (e.g., permanganates, chromic acid) and alkaline solutions (Cannizzaro reaction).
-
Operational Directive: Never commingle this waste with Oxidizing Acids (Nitric/Chromic) or Strong Bases.
-
Waste Segregation & Disposal Protocol
Decision Logic: Waste Stream Selection
The following diagram illustrates the mandatory decision logic for disposing of 6-Fluoro-2,3-dimethoxybenzaldehyde.
Figure 1: Decision tree emphasizing that the presence of the Fluorine atom dictates the "Halogenated" path, regardless of the solvent used.
Step-by-Step Disposal Procedure
Scenario A: Solid Waste (Pure Compound, Weighing Paper, PPE)
-
Containment: Collect solid waste in a clear, sealable polyethylene bag.
-
Secondary Containment: Place the sealed bag inside a glass or HDPE wide-mouth jar designated for solid chemical waste.
-
Labeling: Apply a hazardous waste tag.
-
Constituents: "6-Fluoro-2,3-dimethoxybenzaldehyde" (Do not use abbreviations).
-
Hazard Checkboxes: Toxic, Irritant.[1]
-
-
Storage: Store in a cool, dry Satellite Accumulation Area (SAA) until pickup. Avoid direct sunlight (aldehyde stability).
Scenario B: Liquid Waste (Mother Liquors, Reaction Mixtures)
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers or strong bases.[4][5]
-
Selection: Select the Halogenated Organic Solvents carboy (usually red-tagged or specifically marked).
-
Note: Even if you dissolved the compound in Methanol (non-halogenated), the waste solution is now halogenated because of the solute.
-
-
Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy.
-
Logging: Record the approximate volume and concentration on the carboy log sheet.
Spill Response & Decontamination
In the event of a benchtop spill, immediate action prevents exposure and contamination migration.
Figure 2: Operational workflow for containing and cleaning spills to minimize respiratory exposure to dust.
Decontamination Solution: For final surface cleaning, use a simple soap and water solution. Avoid using bleach (hypochlorite) immediately, as it can react with residual aldehydes to form carboxylic acids, which is generally safe but unnecessary chemistry on a benchtop.
References & Authority
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 6-Fluoro-2,3-dimethoxybenzaldehyde. Retrieved from
-
Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde (Analogue Reference). Retrieved from
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from
-
Temple University EHS. Halogenated Solvents in Laboratories Guideline. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
